1-Boc-4-(aminomethyl)piperidine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKBCNDBOVRQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353110 | |
| Record name | 1-Boc-4-(aminomethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144222-22-0 | |
| Record name | 1-Boc-4-(aminomethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Boc-4-(aminomethyl)piperidine physical and chemical properties
An In-depth Technical Guide to 1-Boc-4-(aminomethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a versatile bifunctional molecule widely utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure incorporates a piperidine (B6355638) ring, a common scaffold in medicinal chemistry, with a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug discovery.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, application, and characterization.
Compound Identification
| Identifier | Value |
| CAS Number | 144222-22-0[1][2] |
| Molecular Formula | C₁₁H₂₂N₂O₂[1][2][3] |
| Molecular Weight | 214.30 g/mol [1][2][3] |
| IUPAC Name | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate[4] |
| Synonyms | N-(tert-Butoxycarbonyl)-4-aminomethylpiperidine, 1,1-Dimethylethyl 4-(aminomethyl)-1-piperidinecarboxylate[1] |
| InChI Key | KLKBCNDBOVRQIJ-UHFFFAOYSA-N[1][5] |
| SMILES String | CC(C)(C)OC(=O)N1CCC(CN)CC1[1][5] |
Physicochemical Data
| Property | Value |
| Appearance | Colorless to yellow liquid or low melting solid[5][6] |
| Boiling Point | 237-238 °C (lit.)[1][2][5] |
| Density | 1.013 g/mL at 25 °C (lit.)[1][2][5] |
| Refractive Index (n20/D) | 1.473 (lit.)[1][2][5] |
| Flash Point | >230 °F (>110 °C)[5] |
| Solubility | Soluble in chloroform (B151607) and methanol[5][7] |
| pKa | 10.13 ± 0.29 (Predicted)[5] |
| LogP | 1.59[3] |
Synthesis and Experimental Protocols
While multiple synthetic routes exist, a common approach involves the protection of the piperidine nitrogen followed by the reduction of a nitrile or amide group at the 4-position. A general protocol for the synthesis of a related compound, 1-Boc-4-aminopiperidine, is described in the literature and can be adapted.[8]
Illustrative Synthesis Workflow
The logical flow for a common synthetic approach is outlined below. This involves the Boc protection of a suitable piperidine precursor followed by functional group transformation to yield the final product.
Caption: A logical workflow for the synthesis of this compound.
General Experimental Protocol for Boc Protection
This protocol is adapted from the synthesis of 1-Boc-4-piperidinecarboxamide.[8]
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-piperidinecarboxamide in a mixture of distilled water and triethylamine.
-
Addition of Boc Anhydride: While stirring the solution at room temperature (20-25 °C), add di-tert-butyl dicarbonate dropwise.
-
Reaction: Continue stirring at room temperature for 8-10 hours.
-
Workup: Adjust the pH of the reaction mixture to 6-7 using 20% hydrochloric acid. Extract the product with a suitable organic solvent such as dichloromethane.
-
Purification: Dry the combined organic phases, concentrate under reduced pressure, and purify the resulting intermediate, for instance, by crystallization from acetone (B3395972) at low temperature (0-2 °C).[8]
The subsequent step would involve the reduction of the amide to the amine, for which standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can be employed under anhydrous conditions.
Analytical Characterization
To confirm the identity and purity of this compound, a suite of analytical techniques is typically employed.
Analytical Workflow
The following diagram illustrates a standard workflow for the quality control and characterization of the synthesized compound.
Caption: A logical workflow for the analytical characterization of the final product.
Spectroscopic Data
-
¹H NMR: Proton NMR is used to confirm the presence of the characteristic protons of the Boc group and the piperidine ring structure.[9]
-
¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its elemental composition. The exact mass is reported as 214.168121.[3]
-
Infrared Spectroscopy (IR): IR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amine and the C=O stretch of the carbamate.[10]
Applications in Research and Drug Development
This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules.[5] Its utility stems from the presence of a protected primary amine, which allows for selective reactions at the piperidine nitrogen or, after deprotection, at the aminomethyl group.
It serves as a precursor in the preparation of various protein agonists and antagonists, including:
-
Kinesin spindle protein inhibitors with potential anticancer activity.[1][11]
-
Agonists for the orphan G-protein coupled receptor GPR119, which have antidiabetic potential.[1][11]
Safety and Handling
Proper safety precautions must be observed when handling this compound.
Hazard Information
| Hazard Class | Description |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H400: Very toxic to aquatic life.[3] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Hazard Codes | Xi: Irritant[3][5] |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles.[12]
-
Skin Protection: Handle with chemical-impermeable gloves and wear protective clothing.[12]
-
Respiratory Protection: Use a suitable respirator if exposure limits are exceeded or irritation is experienced.[12]
Storage and Handling
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3][5]
-
Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[12]
Conclusion
This compound is a key building block for medicinal chemists and researchers in drug discovery. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable tool in the synthesis of complex molecular architectures with potential therapeutic applications. Adherence to appropriate safety protocols is essential when handling this compound.
References
- 1. 1-Boc-4-(アミノメチル)ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 97 144222-22-0 [sigmaaldrich.com]
- 3. This compound | CAS#:144222-22-0 | Chemsrc [chemsrc.com]
- 4. tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride | C11H23ClN2O2 | CID 2756034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 144222-22-0 [m.chemicalbook.com]
- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 4-Aminomethyl-1-Boc-piperidine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 9. This compound(144222-22-0) 1H NMR spectrum [chemicalbook.com]
- 10. This compound, 97% | Fisher Scientific [fishersci.ca]
- 11. 1-Boc-4-(氨基甲基)哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
A Comprehensive Technical Guide to 1-Boc-4-(aminomethyl)piperidine (CAS: 144222-22-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Boc-4-(aminomethyl)piperidine, a versatile building block in modern organic synthesis and medicinal chemistry. The document details its chemical and physical properties, safety information, key applications in drug discovery, and relevant experimental methodologies. Furthermore, it visualizes critical biological pathways where derivatives of this compound have shown significant activity.
Core Chemical and Physical Properties
This compound, also known by its synonyms N-(tert-Butoxycarbonyl)-4-aminomethylpiperidine and 1,1-Dimethylethyl 4-(aminomethyl)-1-piperidinecarboxylate, is a key intermediate characterized by a piperidine (B6355638) ring functionalized with a Boc-protected amine and a primary aminomethyl group.[1] This structure makes it an ideal scaffold for introducing a piperidine moiety in a controlled manner.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 144222-22-0 | [1][2][3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2][3] |
| Molecular Weight | 214.30 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid or low melting solid | [2][5][6] |
| Boiling Point | 237-238 °C (lit.) | [1][2][3] |
| Density | 1.013 g/mL at 25 °C (lit.) | [1][2][3] |
| Refractive Index | n20/D 1.473 (lit.) | [1][2][7] |
| Solubility | Soluble in chloroform (B151607) and methanol.[3][5][8] | |
| Flash Point | >110 °C (>230 °F) | [5][6] |
Safety and Handling
This compound is classified as a hazardous chemical.[9] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Table 2: Hazard and Safety Information
| Category | Information |
| Hazard Statements | H315: Causes skin irritation.[10][11][12]H319: Causes serious eye irritation.[10][11][12]H335: May cause respiratory irritation.[10][11][12]H400: Very toxic to aquatic life.[10][11][12] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10][11]P273: Avoid release to the environment.[10][11]P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11] |
| Personal Protective Equipment | Eyeshields, gloves, type ABEK (EN14387) respirator filter.[1][10] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store at 0 - 8 °C.[2] |
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block in the synthesis of a wide array of biologically active molecules due to its bifunctional nature. The Boc-protected piperidine nitrogen allows for selective reactions at the primary amine, and the Boc group can be easily removed under acidic conditions for further functionalization.
Key application areas include:
-
Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of drugs targeting neurological disorders.[2]
-
Peptide Synthesis : The compound is utilized in solid-phase peptide synthesis to enhance the stability and solubility of peptides.[2]
-
Bioconjugation : It can be employed to attach biomolecules to drugs, thereby improving their efficacy and targeting capabilities.[2]
-
Inhibitor Synthesis : It is a precursor in the preparation of various protein agonists and antagonists, including:
Experimental Protocols
The primary amine of this compound is readily acylated to form amide bonds, a common transformation in the synthesis of the aforementioned inhibitors. Below is a general protocol for an amide coupling reaction.
General Protocol for Amide Coupling
This protocol describes a typical procedure for the coupling of a carboxylic acid with this compound using a standard coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired N-acylated product.
References
- 1. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinesin spindle protein (KSP) inhibitors. Part 7: Design and synthesis of 3,3-disubstituted dihydropyrazolobenzoxazines as potent inhibitors of the mitotic kinesin KSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 9. Synthesis and evaluation of biphenyl compounds as kinesin spindle protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. soc.chim.it [soc.chim.it]
- 12. peptide.com [peptide.com]
An In-depth Technical Guide to 1-Boc-4-(aminomethyl)piperidine: Structure, Functional Groups, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(aminomethyl)piperidine is a versatile bifunctional molecule widely utilized as a key building block in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a piperidine (B6355638) core, a primary amine, and a tert-butyloxycarbonyl (Boc) protecting group, offers a valuable scaffold for the synthesis of a diverse range of complex molecules, including potent therapeutic agents. This technical guide provides a comprehensive overview of the structure, functional groups, and key experimental protocols related to this compound, serving as a vital resource for researchers in drug discovery and organic synthesis.
Molecular Structure and Functional Groups
The structural framework of this compound consists of a central piperidine ring. A primary aminomethyl group is attached at the 4-position of this ring, providing a nucleophilic site for various chemical transformations. The nitrogen atom of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group enhances the molecule's stability and allows for selective reactions at the primary amine.
The key functional groups and their roles are:
-
Piperidine Ring: A six-membered saturated heterocycle containing a nitrogen atom. It serves as a common scaffold in many biologically active compounds due to its ability to adopt various conformations and interact with biological targets.
-
Primary Aminomethyl Group (-CH₂NH₂): A highly reactive nucleophilic functional group. It is the primary site for derivatization through reactions such as acylation, alkylation, and reductive amination, enabling the introduction of diverse functionalities.
-
Tert-Butyloxycarbonyl (Boc) Group (-C(O)O(CH₃)₃): A bulky protecting group for the piperidine nitrogen. It prevents unwanted side reactions at the secondary amine of the piperidine ring and can be readily removed under acidic conditions, allowing for subsequent modifications at this position.
Diagram of the Molecular Structure and Functional Groups of this compound
An In-depth Technical Guide to the Synthesis of 1-Boc-4-(aminomethyl)piperidine
This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Boc-4-(aminomethyl)piperidine, a crucial building block in medicinal chemistry and drug development.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection and implementation of the most suitable synthesis strategy.
Introduction
This compound serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds. Its structure, featuring a Boc-protected piperidine (B6355638) nitrogen and a primary aminomethyl group at the 4-position, allows for selective functionalization in multi-step synthetic sequences. This guide explores three principal and industrially relevant synthetic routes to this compound:
-
Route 1: Reduction of 1-Boc-4-cyanopiperidine.
-
Route 2: Two-step synthesis from 1-Boc-piperidine-4-carboxamide.
-
Route 3: Reductive amination of 1-Boc-4-formylpiperidine.
Each pathway is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the workflow.
Comparative Analysis of Synthesis Pathways
The selection of an optimal synthetic route depends on various factors, including precursor availability, desired scale, safety considerations, and required purity of the final product. The following table summarizes the key quantitative data for the three primary pathways.
| Parameter | Route 1: Nitrile Reduction (LAH) | Route 1: Nitrile Reduction (Raney Ni/KBH4) | Route 2: From Carboxamide (Two Steps) | Route 3: Reductive Amination (STAB) |
| Starting Material | 1-Boc-4-cyanopiperidine | 1-Boc-4-cyanopiperidine | 1-Boc-piperidine-4-carboxamide | 1-Boc-4-formylpiperidine |
| Key Reagents | Lithium Aluminum Hydride (LAH) | Raney Nickel, Potassium Borohydride (B1222165) (KBH4) | POCl3, TEA, LAH (or other reducing agents) | Ammonia, Sodium Triacetoxyborohydride (B8407120) (STAB) |
| Overall Yield | 50-75%[2] | ~90% (estimated for similar substrates)[3] | 35-63% (calculated from step-wise yields) | High (typically >80%)[4] |
| Purity | High after chromatography | High | High after chromatography | High after purification |
| Reaction Steps | 1 | 1 | 2 | 1 (one-pot) |
| Key Advantages | Direct conversion | Milder conditions than LAH, high yield | Utilizes a common precursor | Mild and selective, high functional group tolerance |
| Key Disadvantages | Hazardous reagent (LAH), strict anhydrous conditions required | Flammable catalyst (Raney Ni) | Two-step process, lower overall yield | Requires careful control of stoichiometry |
Synthesis Pathways and Experimental Protocols
This section provides detailed experimental procedures for each of the three main synthetic routes.
Route 1: Reduction of 1-Boc-4-cyanopiperidine
This is a direct, single-step conversion of the nitrile to the primary amine. Two common reduction methods are presented below.
Experimental Protocol:
-
An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.26 mol) in anhydrous tetrahydrofuran (B95107) (THF, 1200 mL).[2]
-
The mixture is cooled to 0 °C in an ice bath.
-
1-Boc-4-cyanopiperidine (0.85 mol) is added portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then refluxed for 16 hours.
-
The reaction mixture is cooled to 0 °C and the reaction is carefully quenched by the sequential slow addition of water (47 mL), 15% aqueous sodium hydroxide (B78521) (47 mL), and finally water (141 mL).[5]
-
The resulting slurry is stirred for 30 minutes, and the white precipitate is removed by filtration.
-
The filter cake is washed with ethyl ether (3 x 150 mL).
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to afford this compound.[2]
Experimental Protocol:
-
To a flask containing a stirred solution of 1-Boc-4-cyanopiperidine (10 mmol) in dry ethanol (25 mL), potassium borohydride (40 mmol) and moist Raney Nickel (approximately 10 mmol) are added.[3]
-
The reaction mixture is stirred vigorously at room temperature for 45 minutes.
-
The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered to remove the Raney Nickel catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate (B1210297) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. Further purification can be performed by column chromatography if necessary.[3]
Route 2: Two-Step Synthesis from 1-Boc-piperidine-4-carboxamide
This pathway involves the dehydration of the carboxamide to the corresponding nitrile, followed by reduction.
Experimental Protocol:
Step 1: Dehydration to 1-Boc-4-cyanopiperidine
-
A solution of 1-Boc-piperidine-4-carboxamide (1.0 mmol) and triethylamine (B128534) (1.5 mmol) in ethyl acetate (1 mL) is prepared at room temperature.
-
Phosphorus oxychloride (1.1 mmol) is added portion-wise over approximately 2 minutes.
-
The resulting solution is stirred at room temperature for 1 hour.
-
The reaction is quenched with a saturated aqueous solution of sodium carbonate and extracted with dichloromethane (B109758) (2 x 10 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under vacuum to afford crude 1-Boc-4-cyanopiperidine, which can be purified by flash chromatography.
Step 2: Reduction to this compound
The resulting 1-Boc-4-cyanopiperidine can be reduced to the target compound using either of the methods described in Route 1 (Section 3.1).
Route 3: Reductive Amination of 1-Boc-4-formylpiperidine
This one-pot procedure involves the reaction of an aldehyde with an amine source, followed by in-situ reduction of the resulting imine.
Experimental Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add 1-Boc-4-formylpiperidine (1.0 equiv) and a source of ammonia, such as ammonium (B1175870) acetate (10 equiv).[4]
-
Dissolve the mixture in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE).
-
Stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the imine intermediate.[6]
-
Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise to the reaction mixture.[6]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 48 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield this compound.
Analytical Characterization
The identity and purity of the synthesized this compound and its intermediates should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure of the product and intermediates.
-
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and purity of the compound.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product and for monitoring the progress of the reaction.[8]
Conclusion
This technical guide has detailed three primary synthetic pathways to this compound. The choice of the most appropriate route will be dictated by the specific requirements of the synthesis, including scale, cost, safety, and available equipment. The reduction of 1-Boc-4-cyanopiperidine, particularly with milder reagents like Raney Ni/KBH4, offers a direct and high-yielding approach. The two-step synthesis from the corresponding carboxamide is a viable alternative if the starting material is more readily available. The reductive amination of 1-Boc-4-formylpiperidine provides a mild and efficient one-pot method with high functional group tolerance. The detailed protocols and comparative data presented herein should serve as a valuable resource for chemists in the pharmaceutical and related industries.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. echemi.com [echemi.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Workup [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. policija.si [policija.si]
- 8. rsc.org [rsc.org]
Spectroscopic Profile of 1-Boc-4-(aminomethyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile building block, 1-Boc-4-(aminomethyl)piperidine (tert-butyl 4-(aminomethyl)piperidine-1-carboxylate). The information presented herein is essential for the characterization and utilization of this compound in synthetic chemistry and drug discovery.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its bifunctional nature, possessing a Boc-protected secondary amine within the piperidine (B6355638) ring and a primary aminomethyl group, allows for selective chemical modifications. Accurate and detailed spectroscopic data is paramount for confirming the identity and purity of this compound in any research and development setting. This document summarizes the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Spectroscopic Data Summary
The following tables provide a detailed summary of the key spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.08 | br s | 2H | -CH₂- (Piperidine, axial, adjacent to N-Boc) |
| ~2.67 | t | 2H | -CH₂- (Piperidine, equatorial, adjacent to N-Boc) |
| ~2.55 | d | 2H | -CH₂-NH₂ |
| ~1.65 | d | 2H | -CH₂- (Piperidine, equatorial) |
| ~1.44 | s | 9H | -C(CH₃)₃ (Boc) |
| ~1.40 | m | 1H | -CH- (Piperidine) |
| ~1.25 | br s | 2H | -NH₂ |
| ~1.05 | qd | 2H | -CH₂- (Piperidine, axial) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 154.9 | C=O (Boc) |
| 79.2 | -C(CH₃)₃ (Boc) |
| 47.9 | -CH₂-NH₂ |
| ~44.0 (br) | -CH₂- (Piperidine, adjacent to N-Boc) |
| 39.1 | -CH- (Piperidine) |
| 29.8 | -CH₂- (Piperidine) |
| 28.5 | -C(CH₃)₃ (Boc) |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3360-3280 | Medium, Broad | N-H stretch (primary amine) |
| 2975-2850 | Strong | C-H stretch (aliphatic) |
| 1685 | Strong | C=O stretch (urethane) |
| 1590 | Medium | N-H bend (primary amine) |
| 1420 | Medium | C-H bend (CH₂) |
| 1245 | Strong | C-N stretch (urethane) |
| 1165 | Strong | C-O stretch (urethane) |
MS (Mass Spectrometry) Data
Ionization Mode: Electrospray Ionization (ESI)
| m/z | Interpretation |
| 215.18 | [M+H]⁺ (Calculated: 215.1814) |
| 159.13 | [M - C₄H₈]⁺ or [M - isobutylene]⁺ |
| 115.12 | [M - Boc]⁺ |
| 99.09 | [Piperidine-CH₂NH₂]⁺ |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. The following are generalized experimental protocols that are typically employed for the acquisition of such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid sample is placed directly on the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The background is collected prior to the sample measurement.
Mass Spectrometry (MS)
Mass spectral analysis is performed using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, at a low concentration (e.g., 1 µg/mL) and introduced into the ESI source via direct infusion or through a liquid chromatography system. The analysis is performed in positive ion mode, and the mass-to-charge ratio (m/z) of the ions is recorded.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
This guide provides a foundational set of spectroscopic data for this compound. It is recommended that researchers verify this data with their own experimental results to ensure the quality and identity of their materials.
In-Depth Technical Guide on the Biological Activities of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and research compounds. Its inherent structural features and synthetic tractability have made it a cornerstone in medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of the significant anticancer, antimicrobial, and neuroprotective properties of piperidine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Anticancer Activity of Piperidine Derivatives
Piperidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potency of piperidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of representative piperidine derivatives against various human cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Benzoxazole-Appended Piperidines | 7h | MCF-7 | Breast | 7.31 ± 0.43 | |
| 4d | MDA-MB-231 | Breast | 1.66 ± 0.08 | ||
| N-Sulfonylpiperidines | 8 | HCT-116 | Colorectal | 3.94 | |
| 8 | HepG-2 | Hepatocellular | 3.76 | ||
| 8 | MCF-7 | Breast | 4.43 | ||
| Miscellaneous Piperidines | 17a | PC3 | Prostate | 0.81 | [1] |
| 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [2] | |
| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [2] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [2] | |
| Compound 16 | HT29 | Colon | 4.1 (GI50, µg/mL) | [2] | |
| Compound 16 | NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [2] |
Note: GI50 refers to the concentration for 50% growth inhibition.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Piperidine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3][4]
-
Compound Treatment: Prepare serial dilutions of the piperidine derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).[3][4]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[3][4]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3][4]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 15 minutes to ensure complete dissolution.[4][5]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathways in Anticancer Activity
Piperidine derivatives exert their anticancer effects by modulating several critical signaling pathways.
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a key regulator of cell survival and proliferation and is often hyperactivated in cancer. Some piperidine derivatives have been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and its downstream targets, ultimately promoting apoptosis.[6][7]
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Piperidine derivatives can modulate the MAPK pathway, for instance by inducing sustained activation of JNK and p38, which can lead to apoptosis in cancer cells.[8][9]
Apoptosis Pathway: Many piperidine derivatives induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the regulation of Bcl-2 family proteins, activation of caspases, and cleavage of PARP.[1][10][11][12][13]
Antimicrobial Activity of Piperidine Derivatives
The piperidine nucleus is a key component of many compounds with significant antimicrobial properties, effective against a range of pathogenic bacteria and fungi.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of piperidine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Piperidin-4-ones | 1a | S. aureus | 12 | |
| 1a | E. coli | 8 | ||
| 1a | B. subtilis | 10 | ||
| Piperidine-based Sulfobetaines | P10S4 | E. coli | < 1.1 | [14] |
| P10S4 | S. aureus | < 1.3 | [14] | |
| Piperidine-4-carboxamides | 844 | M. abscessus | > 12.5 | [15] |
| 844-TFM | M. abscessus | 1.5 | [15] | |
| 5l | M. abscessus | 0.6 | [15] | |
| 5r | M. abscessus | 0.4 | [15] | |
| Miscellaneous Piperidines | Compound 6 | B. subtilis | 0.75 (mg/mL) | [16] |
| Compound 6 | B. cereus, E. coli, S. aureus, P. aeruginosa, K. pneumoniae, M. luteus | 1.5 (mg/mL) | [16] |
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[17][18][19][20][21]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Piperidine derivatives (dissolved in a suitable solvent)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the piperidine derivatives in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.
-
Inoculation: Inoculate each well with 100 µL of the standardized inoculum. This will bring the final volume in each well to 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Neuroprotective Activity of Piperidine Derivatives
Piperidine derivatives have shown significant promise in the field of neuropharmacology, with many exhibiting neuroprotective effects in models of neurodegenerative diseases and ischemic stroke.
Quantitative Data: Neuroprotective Efficacy
The neuroprotective activity of piperidine derivatives can be assessed by various in vitro and in vivo models. The data below presents the efficacy of some derivatives in different experimental setups.
| Derivative | Model | Endpoint | Efficacy | Reference |
| Cinnamamide-Piperidines | Glutamate-induced neurotoxicity in SH-SY5Y cells | Cell Viability | Compound 9d showed a survival rate of 56.53% at 1 µM and 59.65% at 10 µM | |
| Indanone-Piperidine Hybrids | OGD/R-induced rat primary neuronal cell injury | Cell Viability | Compound 4 showed significant cell viability at 3.125-100 µM | [22] |
| MCAO in vivo model | Infarct Volume Reduction | Compound 4 reduced infarct volume to 18.45% at 40 mg/kg | [22] | |
| Piperidine Urea Derivatives | L-Glutamic acid-induced injury in SH-SY5Y cells | Neuroprotection | Compound A10 showed superior protective activity compared to Fenazinel | [23][24] |
| MCAO in rats | Cerebral Infarction | Compound A10 significantly reduced the percentage of cerebral infarction | [23][24] | |
| 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) | Transient focal ischemia and reperfusion in rats | Cortical Infarction Volume | Attenuated ischemic injury when administered 60 min after ischemia onset | [25] |
| Piperine (B192125) | MCAO in rats | Infarct Volume Reduction | Significant reduction in infarct volume (28.29%) | [26] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used in vivo model to simulate ischemic stroke and evaluate the neuroprotective effects of compounds.[26][27]
Materials:
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament suture (e.g., 4-0) with a blunted, silicone-coated tip
-
Piperidine derivative for testing
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Filament Insertion: Ligate the ECA and insert the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: Maintain the occlusion for a specific duration (e.g., 60-120 minutes). For reperfusion, withdraw the filament to restore blood flow.
-
Compound Administration: Administer the piperidine derivative at a predetermined dose and time point (e.g., before, during, or after ischemia).
-
Neurological Assessment: At various time points after reperfusion (e.g., 24, 48 hours), assess the neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animal at the end of the experiment, and remove the brain. Slice the brain into coronal sections and stain with TTC. Healthy tissue will stain red, while the infarcted tissue will remain white. Quantify the infarct volume using image analysis software.
Signaling Pathways in Neuroprotection
The neuroprotective effects of piperidine derivatives are often attributed to their ability to modulate signaling pathways involved in neuronal survival and death.
Sigma-1 Receptor Signaling: The sigma-1 receptor is a unique intracellular chaperone protein that plays a crucial role in regulating calcium signaling, ion channel function, and neuronal survival. Some piperidine derivatives are potent sigma-1 receptor ligands, and their neuroprotective effects are thought to be mediated through the activation of this receptor, leading to the suppression of excitotoxicity and oxidative stress.[28]
Conclusion
Piperidine derivatives represent a versatile and highly valuable class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and neuroprotective applications underscores their potential for the development of novel therapeutics. The quantitative data, detailed experimental protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of the piperidine scaffold. Further exploration of structure-activity relationships and the elucidation of precise molecular targets will undoubtedly pave the way for the design of next-generation piperidine-based drugs with enhanced potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of piperine in affecting apoptosis and proliferation of gastric cancer cells via ROS‐mitochondria‐associated signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academicjournals.org [academicjournals.org]
- 17. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. testinglab.com [testinglab.com]
- 19. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 20. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sophion.com [sophion.com]
- 24. thieme-connect.com [thieme-connect.com]
- 25. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Piperine suppresses cerebral ischemia-reperfusion-induced inflammation through the repression of COX-2, NOS-2, and NF-κB in middle cerebral artery occlusion rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Mono-Boc-Protected Diamines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-Boc-protected diamines are essential building blocks in modern organic synthesis, serving as versatile intermediates in the creation of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Diamines, organic compounds containing two amino groups, are crucial for synthesizing polymers like polyamides and polyureas.[4][5][6] However, the similar reactivity of the two amine functions presents a significant challenge: achieving selective monofunctionalization.[7] Uncontrolled reactions often lead to a mixture of unprotected, desired mono-protected, and undesired di-protected products.[8][9]
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its stability under a wide range of reaction conditions and the ease with which it can be installed and subsequently removed under mild acidic conditions.[10][11] This guide provides a comprehensive overview of the synthesis, deprotection, and application of mono-Boc-protected diamines, complete with detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.
Core Synthetic Strategies for Mono-Boc Protection
The selective protection of one of two equivalent amino groups in a diamine is a common synthetic problem. Several effective strategies have been developed to achieve high yields of the mono-protected product while minimizing the formation of the di-protected byproduct.
The Mono-Protonation "One-Pot" Strategy
A facile and widely adopted method for the mono-Boc protection of diamines involves the initial mono-protonation of the substrate.[2] The core principle is to differentiate the two amine groups by converting one into an ammonium (B1175870) salt, thereby deactivating it towards electrophilic attack.[9] By adding one equivalent of acid, an equilibrium is established in which the mono-protonated diamine is the dominant species.[2][12] Subsequent addition of one equivalent of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) results in the selective acylation of the remaining free amine.[2][9]
This method is efficient, cost-effective, and applicable to multigram-scale synthesis without the need for tedious chromatographic purification in many cases.[2][13] A convenient alternative to using compressed anhydrous HCl gas is the in situ generation of HCl from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol (B129727).[14][15]
Quantitative Data for the Mono-Protonation Method
The following table summarizes the yields and purities achieved for the mono-Boc protection of various diamines using the Me₃SiCl in situ HCl generation method.[14]
| Entry | Diamine | Product | Yield (%) | Purity (%) [a] |
| 1 | (1R,2R)-Cyclohexane-1,2-diamine | tert-Butyl (1R,2R)-2-aminocyclohexylcarbamate | 66 | >99 |
| 2 | (1R,2R)-1,2-Diphenylethane-1,2-diamine | tert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate | 51 | >99 |
| 3 | Propane-1,2-diamine | tert-Butyl (2-aminopropyl)carbamate | 72 | 93 |
| 4 | Ethane-1,2-diamine | tert-Butyl (2-aminoethyl)carbamate | 87 | >99 |
| 5 | Propane-1,3-diamine | tert-Butyl (3-aminopropyl)carbamate | 24 | >99 |
| 6 | Butane-1,4-diamine | tert-Butyl (4-aminobutyl)carbamate | 65 | >99 |
| 7 | Pentane-1,5-diamine | tert-Butyl (5-aminopentyl)carbamate | 58 | 98 |
| 8 | Hexane-1,6-diamine | tert-Butyl (6-aminohexyl)carbamate | 75 | >99 |
| 9 | Octane-1,8-diamine | tert-Butyl (8-aminooctyl)carbamate | 68 | >99 |
Synthesis from Bromoalkylamine Precursors
An alternative route is particularly useful for preparing unsymmetrical mono-Boc-protected diamines.[1] This two-step procedure begins with the N-Boc protection of a bromoalkylamine hydrobromide.[1] The resulting N-(Boc)-bromoalkylamine is then treated with an excess of a different aliphatic amine to afford the final product.[1]
| Step | Reaction | Reagents | Yield (%) |
| 1 | Protection | 2-Bromoethylamine (B90993) hydrobromide, (Boc)₂O, Et₃N, MeOH | 85–95 |
| 2 | Alkylation | N-(Boc)-2-bromo-ethylamine, Excess Aliphatic Amine | 75–82 |
Continuous Flow Synthesis
For large-scale and industrial production, continuous flow chemistry using microreactors offers significant advantages over traditional batch processing.[8] This technology allows for precise control over reaction parameters such as temperature and stoichiometry, leading to improved yields and selectivity.[8] In the case of mono-Boc protection of piperazine, a maximum yield of 45% was achieved using 0.8 equivalents of Boc-anhydride in a microreactor, a result significantly better than those achieved in batch reactors.[8]
Deprotection of the Boc Group
The removal of the Boc group is a critical final step to liberate the free amine for subsequent reactions. The choice of deprotection method depends on the substrate's sensitivity and the presence of other functional groups.[10]
Acid-Catalyzed Deprotection
The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11] The reaction proceeds through protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[10]
The choice between TFA and HCl often depends on the desired salt form of the product and the reaction scale. TFA is easily removed under reduced pressure, while HCl treatment can directly precipitate the product as a hydrochloride salt, which can be convenient for isolation.[10]
Applications and Orthogonal Strategies
Mono-Boc-protected diamines are foundational materials for constructing more complex molecular architectures. After protection, the free amine is available for a wide range of chemical transformations, such as acylation, alkylation, or sulfonylation. Following this modification, the Boc group can be selectively removed to reveal the second amino group for further functionalization.
This sequential modification is a cornerstone of orthogonal protection strategies, which are critical for the synthesis of complex molecules like peptides or natural products.[16][17] An orthogonal protecting group is one that can be removed under specific conditions that do not affect other protecting groups in the molecule.[7][17] The Boc group (acid-labile) is orthogonal to groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis), allowing for precise, stepwise synthesis.[7]
Key Experimental Protocols
Protocol 1: General "One-Pot" Mono-Boc Protection using Me₃SiCl[9][14]
-
Diamine Solution Preparation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the diamine (1 equivalent) in anhydrous methanol at 0 °C.[9]
-
Mono-protonation: To the cooled solution, add chlorotrimethylsilane (Me₃SiCl, 1 equivalent) dropwise. Stir the mixture as the Me₃SiCl reacts with methanol to generate HCl in situ.[9][14]
-
Boc Anhydride Addition: Allow the mixture to come to room temperature, add water (1 mL), followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol.[9][14]
-
Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).[14]
-
Workup: Dilute the reaction mixture with water and wash the aqueous layer with diethyl ether to remove impurities.[9][14]
-
Isolation: Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution. Extract the product into dichloromethane (B109758) (3 x volumes).[9][14]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mono-Boc protected diamine.[9][14]
Protocol 2: Synthesis of N¹-alkyl-N²-(Boc)-protected diamines[1]
-
Step A: Boc Protection of Bromoalkylamine
-
Dissolve 2-bromoethylamine hydrobromide (1a, 60 mmol) and triethylamine (B128534) (Et₃N, 100 mmol) in methanol (60 mL).[1]
-
Add a solution of (Boc)₂O (94 mmol) in methanol (60 mL) over a period of 30 minutes.[1]
-
Stir the mixture for 18 hours at room temperature.[1]
-
Concentrate the reaction mixture to dryness in vacuo.[1]
-
Add water (100 mL) to the residue and extract with CH₂Cl₂ (3 x 30 mL).[1]
-
Dry the combined organic extracts (MgSO₄), concentrate, and purify by column chromatography to afford the N-(Boc)-bromoalkylamine.[1]
-
-
Step B: Alkylation
Protocol 3: Acid-Catalyzed Deprotection using TFA[7][10]
-
Dissolve the Boc-protected diamine in dichloromethane (DCM).[7]
-
Add an excess of trifluoroacetic acid (TFA), typically 25-50% v/v.[7]
-
Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor progress by TLC or LC-MS.[10]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[10]
-
For workup, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[10]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[10]
Protocol 4: Acid-Catalyzed Deprotection using HCl in Dioxane[10]
-
Dissolve or suspend the Boc-protected amine in 1,4-dioxane (B91453) or another suitable solvent.
-
Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 1 to 4 hours.[10]
-
Monitor the reaction by TLC or LC-MS.[10]
-
Upon completion, the product often precipitates as the hydrochloride salt.[10]
-
Collect the solid by filtration and wash with a solvent like diethyl ether to yield the amine hydrochloride salt.[10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. bioorg.org [bioorg.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Diamine - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 15. redalyc.org [redalyc.org]
- 16. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 17. jocpr.com [jocpr.com]
An In-depth Technical Guide to 1-Boc-4-(aminomethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(aminomethyl)piperidine is a versatile bifunctional molecule widely utilized as a key building block in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine (B6355638) ring, a primary amine protected by a tert-butyloxycarbonyl (Boc) group, and an aminomethyl substituent, makes it an invaluable intermediate for the synthesis of a diverse range of biologically active compounds and complex molecules.[1] The Boc protecting group provides stability and allows for selective deprotection, a crucial feature in multi-step synthetic pathways.[1] This guide provides a comprehensive overview of the physicochemical properties, applications, and a representative synthetic protocol involving this compound.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂[2][3] |
| Molecular Weight | 214.30 g/mol [3][4] |
| CAS Number | 144222-22-0[4] |
| Appearance | Colorless to yellow liquid or low melting solid[2] |
| Boiling Point | 237-238 °C[2] |
| Density | 1.013 g/mL at 25 °C[2] |
Applications in Research and Drug Development
This compound serves as a crucial precursor in the development of various therapeutic agents. Its application spans several areas of drug discovery:
-
Pharmaceutical Synthesis: It is a versatile building block for creating a wide array of pharmaceutical agents.[1]
-
Peptide Synthesis: The molecule is frequently used in solid-phase peptide synthesis to introduce piperidine-containing moieties, which can enhance the stability and solubility of peptides.[1]
-
Agonist and Antagonist Development: It is a precursor in the preparation of various protein agonists and antagonists, including kinesin spindle protein inhibitors with potential anticancer activity and GPR119 agonists with antidiabetic potential.[5]
-
Bioconjugation: The primary amine allows for its use in bioconjugation, enabling the attachment of biomolecules to drugs to improve their targeting and efficacy.[1]
Experimental Protocol: Application in Solid-Phase Peptide Synthesis (SPPS)
This protocol details a representative workflow for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase synthesis. This process is fundamental in the development of peptide-based therapeutics.
Objective: To couple this compound to a resin-bound peptide chain.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Methodology:
-
Resin Swelling: The Fmoc-protected amino acid-loaded resin is placed in the synthesis vessel and washed with DMF to swell the resin beads, allowing for efficient reagent diffusion.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% piperidine solution in DMF. This exposes the free amine for the subsequent coupling reaction.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Activation and Coupling:
-
In a separate vial, this compound (2-4 equivalents relative to the resin loading) is dissolved in DMF.
-
The coupling reagents, DIC (2-4 equivalents) and OxymaPure® (2-4 equivalents), are added to the solution of this compound.
-
The activation mixture is allowed to react for a few minutes before being added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours with gentle agitation.
-
-
Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
-
Confirmation of Coupling (Optional): A small sample of the resin can be subjected to a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction.
-
Final Deprotection and Cleavage: Once the peptide synthesis is complete, the Boc group on the incorporated piperidine moiety and other side-chain protecting groups are removed, and the peptide is cleaved from the resin, typically using a strong acid cocktail (e.g., trifluoroacetic acid-based).
Workflow and Pathway Diagrams
Diagram 1: Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for incorporating this compound in SPPS.
Diagram 2: Logical Relationship in Drug Discovery
References
- 1. chemimpex.com [chemimpex.com]
- 2. 144222-22-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 144222-22-0|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | CAS#:144222-22-0 | Chemsrc [chemsrc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Use of 1-Boc-4-(aminomethyl)piperidine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(aminomethyl)piperidine is a versatile bifunctional building block increasingly utilized in solid-phase peptide synthesis (SPPS) to introduce conformational constraints and novel functionalities into peptides. Its rigid piperidine (B6355638) core can act as a scaffold to induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. Furthermore, the piperidine nitrogen offers a site for further chemical modification, enabling the development of complex peptide architectures and peptidomimetics.
This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase synthesis strategies. The protocols outlined below are intended to serve as a comprehensive guide for researchers in peptide chemistry and drug discovery.
Core Applications
The incorporation of a 4-(aminomethyl)piperidine (B1205859) moiety into a peptide backbone can serve several strategic purposes in peptide design and drug development:
-
Conformational Constraint: The piperidine ring restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target.
-
Induction of β-Turns: The geometry of the 4-(aminomethyl)piperidine unit is well-suited to mimic the i+1 and i+2 positions of a β-turn, a common secondary structure motif involved in protein-protein interactions.[1][2]
-
Scaffold for Peptidomimetics: The piperidine nitrogen can be further functionalized post-synthesis to create more complex and drug-like molecules.
-
Development of GPCR Ligands: The piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands.[3][4][5] Incorporating this moiety into a peptide can be a strategy for developing novel peptide-based GPCR modulators.[6][7]
Experimental Protocols
The following protocols detail the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.
Materials and Reagents
| Reagent | Supplier | Notes |
| Rink Amide Resin (100-200 mesh) | Standard Supplier | 0.5 - 1.0 mmol/g substitution |
| Fmoc-protected amino acids | Standard Supplier | |
| This compound | Sigma-Aldrich | |
| N,N'-Diisopropylcarbodiimide (DIC) | Standard Supplier | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | Standard Supplier | Coupling additive |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | Standard Supplier | Coupling agent |
| N,N-Diisopropylethylamine (DIPEA) | Standard Supplier | Base |
| Piperidine | Standard Supplier | For Fmoc deprotection |
| N,N-Dimethylformamide (DMF) | Standard Supplier | Peptide synthesis grade |
| Dichloromethane (DCM) | Standard Supplier | |
| Trifluoroacetic acid (TFA) | Standard Supplier | For cleavage |
| Triisopropylsilane (TIS) | Standard Supplier | Scavenger |
| Dithiothreitol (DTT) | Standard Supplier | Scavenger (for Trp-containing peptides) |
| Diethyl ether (cold) | Standard Supplier | For peptide precipitation |
Protocol 1: Resin Swelling and Fmoc Deprotection
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
To remove the Fmoc protecting group from the resin, add a solution of 20% piperidine in DMF.
-
Agitate the resin for 3 minutes, then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
Protocol 2: Coupling of Standard Fmoc-Amino Acids
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling. If the test is positive (yellow beads), recoupling may be necessary.
-
After complete coupling, drain the solution and wash the resin with DMF (3 times).
Protocol 3: Incorporation of this compound
This protocol assumes the this compound will be coupled to a carboxylic acid group on the resin-bound peptide.
-
Ensure the N-terminal Fmoc group of the preceding amino acid has been removed according to Protocol 1.
-
In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. Due to the secondary amine nature of the piperidine nitrogen after potential Boc-deprotection side reactions, a chloranil (B122849) test might be a more reliable alternative for monitoring the presence of free primary amines.
-
After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
Protocol 4: Final Cleavage and Deprotection
-
After the final coupling step, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains tryptophan, add DTT (2.5% w/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[9]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
Quantitative Data Summary
While specific yields are highly sequence-dependent, the following table provides a general expectation for the synthesis and purification of a model decapeptide containing one this compound unit.
| Parameter | Expected Value | Notes |
| Crude Peptide Yield | 60 - 80% | Based on the initial resin loading. |
| Crude Peptide Purity | 50 - 70% | Determined by analytical RP-HPLC. Purity is highly dependent on the efficiency of each coupling step. |
| Purified Peptide Yield | 20 - 40% | After preparative RP-HPLC purification. |
| Final Purity | >95% | Determined by analytical RP-HPLC and confirmed by mass spectrometry. |
Visualizing the Workflow and Logic
SPPS Workflow for Incorporating this compound
Caption: General workflow for SPPS incorporating the piperidine building block.
Logic for Using this compound
Caption: Rationale for using the piperidine building block in peptide design.
Conclusion
The use of this compound in solid-phase peptide synthesis provides a powerful tool for the rational design of peptidomimetics and conformationally constrained peptides. The protocols outlined in this document offer a starting point for the successful incorporation of this building block. Researchers are encouraged to optimize coupling times and monitor reactions carefully to ensure high-purity final products. The resulting peptides with their unique structural features hold significant promise for applications in drug discovery and chemical biology.
References
- 1. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Turn Mimics by Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-guided development of heterodimer-selective GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress on the development of Class A GPCR-biased ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of novel ligands for peptide GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
Protocol for N-alkylation of 1-Boc-4-(aminomethyl)piperidine: Synthesis of Scaffolds for GPCR Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(aminomethyl)piperidine is a valuable bifunctional building block in medicinal chemistry, featuring a Boc-protected piperidine (B6355638) nitrogen and a primary aminomethyl group. The N-alkylation of the aminomethyl moiety provides a straightforward strategy for introducing molecular diversity, leading to the synthesis of novel compounds with potential therapeutic applications. This protocol details two primary methods for the N-alkylation of this compound: reductive amination with aldehydes and direct alkylation with alkyl halides. The resulting N-substituted piperidine derivatives are key scaffolds in the development of ligands for G-protein coupled receptors (GPCRs), such as dopamine (B1211576) D2 and sigma-1 (σ1) receptors, which are implicated in a variety of neurological and psychiatric disorders.[1][2][3]
Applications in Drug Discovery
The N-substituted this compound scaffold is a privileged motif in the design of central nervous system (CNS) active agents. The piperidine ring provides a three-dimensional structure that can effectively orient substituents to interact with receptor binding pockets.
-
Dopamine D2 Receptor Ligands: The dopamine D2 receptor is a primary target for antipsychotic and anti-Parkinson's disease medications. N-alkylation of this compound with various aromatic and heteroaromatic moieties has been a successful strategy in generating potent and selective D2 receptor ligands.[4][5]
-
Sigma-1 (σ1) Receptor Ligands: The σ1 receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuronal signaling. Modulators of the σ1 receptor are being investigated for their potential in treating neurodegenerative diseases, pain, and addiction. The N-alkylated this compound core is a common feature in many potent σ1 receptor ligands.[1][3][6]
Experimental Protocols
Two robust and versatile methods for the N-alkylation of this compound are presented below.
Protocol 1: Reductive Amination with Aldehydes
This one-pot procedure involves the in-situ formation of an imine between this compound and an aldehyde, followed by reduction with sodium triacetoxyborohydride (B8407120). This method is particularly advantageous due to the mildness and selectivity of the reducing agent.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM, add the aldehyde (1.0-1.2 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Quantitative Data for Reductive Amination:
| Aldehyde | Product | Time (h) | Temp (°C) | Yield (%) |
| Benzaldehyde | N-Benzyl-1-Boc-4-(aminomethyl)piperidine | 12 | RT | 85-95 |
| 4-Fluorobenzaldehyde | N-(4-Fluorobenzyl)-1-Boc-4-(aminomethyl)piperidine | 16 | RT | 80-90 |
| 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-1-Boc-4-(aminomethyl)piperidine | 18 | RT | 82-92 |
| 2-Naphthaldehyde | N-(2-Naphthylmethyl)-1-Boc-4-(aminomethyl)piperidine | 24 | RT | 75-85 |
Note: Yields are approximate and may vary depending on the specific reaction conditions and purification.
Protocol 2: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of this compound with an alkyl halide in the presence of a base. This is a classical and effective method for the formation of C-N bonds.
Experimental Workflow: Direct N-Alkylation
References
- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of GPR119 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of GPR119 receptor agonists, potent therapeutic targets for type 2 diabetes and related metabolic disorders. This document outlines detailed protocols for the chemical synthesis of a representative pyrimidine-based agonist, along with methodologies for key in vitro and in vivo biological assays to characterize their activity.
Introduction to GPR119
The G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1] As a Gs-coupled receptor, its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3][4] This signaling cascade has a dual beneficial effect on glucose homeostasis: it directly potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut, which in turn also enhances insulin secretion.[2][3][4]
Data Presentation: In Vitro Potency of GPR119 Agonists
The following table summarizes the in vitro potency (EC50) of a selection of synthetic GPR119 agonists from different chemical classes. The data is primarily derived from cAMP accumulation assays in HEK293 cells expressing the human GPR119 receptor.
| Compound Name/ID | Chemical Class | EC50 (nM) for human GPR119 | Reference |
| AR231453 | Pyrimidine | 4.7 - 9 | [5][6] |
| APD597 (JNJ-38431055) | Pyrimidine | 46 | [1] |
| APD668 | Pyrimidine | 2.7 | [3] |
| GSK1292263 | Pyridine | pEC50 = 6.9 (approx. 126 nM) | [1] |
| MBX-2982 | Pyrimidine | - | |
| PSN632408 | Pyrimidine | 7900 | [1] |
| Compound 15a | Pyrimido[5,4-d]pyrimidine (B1612823) | 2.2 | [7] |
| Compound 21e | Pyrimido[5,4-d]pyrimidine | 8.1 | [7] |
| Compound 16b | Fused-pyrimidine | - | [8] |
| Compound 21b | 1,4-Disubstituted Cyclohexene | 3.8 | [3] |
| ZSY-04 | Novel Structure | 2758 | [9] |
| ZSY-06 | Novel Structure | 3046 | [9] |
| ZSY-13 | Novel Structure | 778 | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyrimidine-Based GPR119 Agonist
This protocol describes a potential synthetic route for a pyrimidine-based GPR119 agonist, adapted from literature procedures for similar structures.
1. Synthesis of Ethyl 1-isobutyl-3-methyl-6-(2-(naphthalene-1-yl)acetamido)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 11 in cited literature): [10]
-
Step 1.1: To a solution of ethyl 6-amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1 equivalent) in tetrahydrofuran (B95107) (THF), cool the mixture to -78°C under a nitrogen atmosphere.
-
Step 1.2: Add a 1 M solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (1.15 equivalents) dropwise.
-
Step 1.3: Stir the reaction mixture at -78°C for 10 minutes, then at 0°C for 30 minutes, and then re-cool to -78°C.
-
Step 1.4: Add 2-(naphthalen-1-yl)acetyl chloride (1.3 equivalents) in one portion.
-
Step 1.5: Allow the reaction to warm slowly to room temperature and stir overnight.
-
Step 1.6: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract with ethyl acetate.
-
Step 1.7: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 1.8: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired product.
2. Synthesis of 1-isobutyl-3-methyl-7-(naphthalen-1-ylmethyl)pyrimido[4,5-d]pyrimidine-2,4,5(1H,3H,6H)-trione (Compound 12 in cited literature): [10]
-
Step 2.1: Suspend the product from Step 1 (1 equivalent) in n-butanol under a nitrogen atmosphere.
-
Step 2.2: Add hydrazine (B178648) hydrate (B1144303) (1.5 equivalents) and reflux the mixture for 30 minutes.
-
Step 2.3: Concentrate the reaction mixture to obtain the crude 6-amino intermediate.
-
Step 2.4: Dissolve the crude intermediate in acetic acid and treat with sodium nitrite (B80452) (8 equivalents).
-
Step 2.5: Stir the reaction at room temperature, then heat as necessary to drive the reaction to completion.
-
Step 2.6: After cooling, the product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or chromatography.
3. Synthesis of 8-isobutyl-6-methyl-2-(naphthalen-1-ylmethyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl trifluoromethanesulfonate (B1224126) (Compound 14 in cited literature): [10]
-
Step 3.1: Dissolve the product from Step 2 (1 equivalent) in dichloromethane (B109758) (DCM) and cool to 0°C.
-
Step 3.2: Add triethylamine (B128534) (3 equivalents) followed by trifluoromethanesulfonic anhydride (B1165640) (1.8 equivalents).
-
Step 3.3: Stir the reaction at 0°C for 30 minutes.
-
Step 3.4: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with DCM.
-
Step 3.5: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Step 3.6: Purify the crude product by flash column chromatography on silica gel to afford the triflate product.
This triflate can then be used in subsequent nucleophilic substitution reactions to introduce various amine functionalities, a common feature in many potent GPR119 agonists.
Protocol 2: In Vitro cAMP Accumulation Assay (HTRF)
This protocol measures the ability of a test compound to stimulate cAMP production in cells expressing GPR119.
-
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds and a reference agonist (e.g., AR231453).
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer).
-
384-well white microplates.
-
-
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Plot the ratio against the logarithm of the compound concentration.
-
Determine the EC50 value using a sigmoidal dose-response curve fit.
-
Protocol 3: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol assesses the potentiation of insulin secretion by a GPR119 agonist in response to glucose.
-
Materials:
-
MIN6 or other insulin-secreting cell line.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA.
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM).
-
Test compounds.
-
Insulin ELISA kit.
-
96-well plates.
-
-
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.
-
Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of the test compound.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit.
-
-
Data Analysis:
-
Plot the insulin concentration against the compound concentration for both low and high glucose conditions to demonstrate glucose-dependent insulin secretion.
-
Protocol 4: In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol evaluates the effect of a GPR119 agonist on glucose disposal in mice.
-
Materials:
-
C57BL/6 mice (or other appropriate strain).
-
Test compound formulated for oral gavage.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Glucometer and test strips.
-
-
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.
-
Compound Administration: Administer the test compound or vehicle via oral gavage.
-
Glucose Challenge: After a set time (e.g., 30-60 minutes), administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
-
Visualizations
Caption: GPR119 signaling pathway upon agonist binding.
Caption: Experimental workflow for GPR119 agonist discovery.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]
Deprotection of Boc group from 1-Boc-4-(aminomethyl)piperidine protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(aminomethyl)piperidine is a versatile bifunctional building block commonly employed in the synthesis of pharmaceutical compounds and other complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen allows for selective functionalization of the primary amine. Subsequent removal of the Boc group is a critical step to enable further synthetic transformations at the piperidine nitrogen. This application note provides detailed protocols for the acidic deprotection of this compound using two common reagents: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in 1,4-Dioxane (B91453).
Deprotection Strategies
The removal of the Boc protecting group is an acid-catalyzed process. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by cleavage of the tert-butyl group as a stable carbocation. This intermediate then undergoes decarboxylation to yield the free amine. The choice of the acidic reagent and reaction conditions can influence the reaction efficiency and the nature of the final product salt.
Trifluoroacetic Acid (TFA): A strong acid commonly used for Boc deprotection. It is highly effective and reactions are often rapid. The product is isolated as a trifluoroacetate (B77799) salt.
Hydrogen Chloride (HCl) in Dioxane: A milder alternative to TFA, which can be beneficial if other acid-sensitive functional groups are present in the molecule. The product is obtained as a hydrochloride salt, which is often a crystalline solid and easy to handle.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the deprotection of Boc-protected amines using TFA and HCl. While specific data for this compound is not extensively published, the provided data for structurally related compounds offers a valuable comparison.
| Reagent/Solvent | Substrate | Time (h) | Temperature | Yield (%) | Salt Form | Reference |
| 25% TFA in DCM | N-Boc protected amine | 2 | Room Temp. | ~60% | TFA | [1] |
| TFA in DCM | tert-Butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate | 4 | Room Temp. | Not Specified | TFA | [2] |
| 4M HCl in Dioxane | N-Boc protected amine | 2 | Room Temp. | 91% | HCl | [3] |
| 4M HCl in Dioxane | N-Boc protected amine | 16 | Room Temp. | 100% | HCl | [3] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the removal of the Boc group using a solution of TFA in DCM.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution. Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
To isolate the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected 4-(aminomethyl)piperidine (B1205859).
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol details the removal of the Boc group using a commercially available solution of HCl in dioxane.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (10-20 mL per gram of substrate) in a round-bottom flask with a magnetic stirrer.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (4-5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. A precipitate of the hydrochloride salt may form during the reaction.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether to facilitate further precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with diethyl ether to remove any residual dioxane and impurities.
-
Dry the product under vacuum to yield 4-(aminomethyl)piperidine as its dihydrochloride (B599025) salt.
Visualizations
References
Application Notes and Protocols: The Use of 1-Boc-4-(aminomethyl)piperidine in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Boc-4-(aminomethyl)piperidine as a versatile building block in modern bioconjugation strategies. Its unique structural features, combining a protected primary amine and a piperidine (B6355638) scaffold, offer distinct advantages in the construction of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound in Bioconjugation
This compound is a bifunctional molecule widely employed in medicinal chemistry and bioconjugation. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the primary amine, allowing for sequential and controlled conjugation reactions. The piperidine ring introduces a degree of rigidity and hydrophilicity to linker constructs, which can be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of the final bioconjugate.[1][2]
Key Properties and Applications:
-
Building Block for Linkers: It serves as a fundamental component in the synthesis of linkers for ADCs and PROTACs.[2][3]
-
Controlled Reactivity: The Boc-protected amine allows for selective reaction at other sites of a molecule before deprotection and subsequent conjugation.
-
Enhanced Stability and Solubility: The piperidine moiety can improve the metabolic stability and solubility of the resulting bioconjugate.[1]
-
Conformational Rigidity: Incorporation of the piperidine ring into a linker can reduce excessive flexibility, which can be crucial for establishing a stable and productive ternary complex in PROTACs.[1][3][4]
Application 1: Synthesis of PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target protein ligand (warhead) and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound is an excellent starting material for constructing the linker component of a PROTAC.
Signaling Pathway: PI3K/AKT/mTOR
A key signaling pathway often implicated in cancer is the PI3K/AKT/mTOR pathway. PROTACs can be designed to target and degrade key protein kinases within this pathway, such as PI3K and mTOR, offering a powerful therapeutic strategy.[4] The following diagram illustrates a simplified representation of this pathway and the mechanism of action of a hypothetical PROTAC.
Caption: PROTAC action in the PI3K/AKT/mTOR pathway.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC is a multi-step process. The following workflow outlines the general steps for synthesizing a PROTAC using this compound as a linker component.
Caption: A generalized workflow for PROTAC synthesis.
Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free primary amine, which is then ready for subsequent conjugation reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in DCM (10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield the deprotected product, 4-(aminomethyl)piperidine (B1205859).
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | 1.0 g (4.66 mmol) |
| TFA | 4.3 mL (56.0 mmol) |
| Reaction Time | 1.5 hours |
| Yield | >95% (crude) |
Protocol 2: Amide Bond Formation with a Carboxylic Acid-Containing Payload
This protocol outlines the coupling of the deprotected 4-(aminomethyl)piperidine to a payload molecule containing a carboxylic acid, a common step in ADC and PROTAC synthesis.
Materials:
-
4-(aminomethyl)piperidine (from Protocol 1)
-
Carboxylic acid-containing payload
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve 4-(aminomethyl)piperidine (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of 4-(aminomethyl)piperidine to the activated payload solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Quantitative Data (Illustrative):
| Parameter | Value |
| Payload (200 Da) | 200 mg (1.0 mmol) |
| 4-(aminomethyl)piperidine | 137 mg (1.2 mmol) |
| HATU | 418 mg (1.1 mmol) |
| DIPEA | 348 µL (2.0 mmol) |
| Reaction Time | 8 hours |
| Purified Yield | 75-85% |
Application 2: Use in Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this compound can be incorporated into the linker that connects the antibody to the cytotoxic payload. After deprotection, the primary amine can be used to attach the linker to the payload, while another functional group on the piperidine ring or an extension of the linker can be used for conjugation to the antibody.
Logical Relationship of ADC Components
The following diagram illustrates the relationship between the core components of an ADC.
Caption: Relationship of ADC components.
Characterization of Bioconjugates
The characterization of the final bioconjugate is crucial to ensure its identity, purity, and desired properties.
Analytical Techniques:
| Technique | Purpose |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | To confirm the molecular weight of the final conjugate and to assess purity. In the context of ADCs, it can be used to determine the Drug-to-Antibody Ratio (DAR).[5] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | To confirm the structure of the linker-payload conjugate before attachment to the biomolecule. |
| HPLC (High-Performance Liquid Chromatography) | To assess the purity of the final bioconjugate and for purification. |
| SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) | For protein-containing conjugates, to visualize the increase in molecular weight upon conjugation. |
Disclaimer: The provided protocols and quantitative data are illustrative and may require optimization for specific applications and substrates. It is recommended to perform small-scale pilot reactions to determine the optimal conditions. All work should be conducted in a properly equipped laboratory facility by trained personnel.
References
- 1. researchgate.net [researchgate.net]
- 2. explorationpub.com [explorationpub.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Potent Pim-1 Kinase Inhibitors Utilizing a 1-Boc-4-(aminomethyl)piperidine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Pim-1 kinase inhibitors, employing 1-Boc-4-(aminomethyl)piperidine as a key building block. The protocols are based on established synthetic methodologies for generating potent and selective inhibitors of Pim-1, a serine/threonine kinase implicated in various forms of cancer.
Introduction to Pim-1 Kinase and its Inhibition
Pim-1 kinase is a crucial proto-oncogene that plays a significant role in cell cycle progression, proliferation, and the inhibition of apoptosis.[1][2] Its overexpression is frequently observed in various hematological malignancies and solid tumors, including prostate and certain types of leukemia and lymphoma.[1][2] Consequently, Pim-1 has emerged as a promising therapeutic target for the development of novel anticancer agents. The inhibitors discussed herein are designed to interact with the ATP-binding site of the Pim-1 kinase, thereby preventing its catalytic activity and downstream signaling.
The Role of this compound in Synthesis
This compound is a versatile bifunctional molecule that serves as a valuable scaffold in medicinal chemistry. The Boc-protected piperidine (B6355638) nitrogen allows for controlled reactions, while the primary aminomethyl group provides a reactive handle for coupling with various heterocyclic cores common in kinase inhibitors. Its piperidine ring system can also contribute to favorable pharmacokinetic properties of the final compound.
Pim-1 Signaling Pathway
Pim-1 kinase is a downstream effector in multiple signaling pathways that regulate cell survival and proliferation. A simplified representation of the Pim-1 signaling cascade is depicted below.
Caption: Simplified Pim-1 signaling pathway.
Experimental Section: Synthesis of a Diaminopyrimidine-based Pim-1 Inhibitor
This section details a representative synthetic route for a diaminopyrimidine-based Pim-1 inhibitor, adapted from general procedures for the synthesis of similar compounds.
Overall Synthetic Workflow
The synthesis involves a two-step process: nucleophilic aromatic substitution of a dichloropyrimidine with this compound, followed by a subsequent substitution with another amine and final deprotection.
Caption: General synthetic workflow.
Step 1: Synthesis of tert-butyl 4-(((2-chloro-5-cyanopyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate
Protocol:
-
To a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, add this compound (1.1 eq).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired intermediate.
Step 2: Synthesis of the Final Pim-1 Inhibitor
Protocol:
-
Dissolve the intermediate from Step 1 (1.0 eq) and a desired aromatic amine (e.g., a substituted aniline, 1.2 eq) in a suitable solvent like 1,4-dioxane (B91453) or n-butanol.
-
Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
For challenging couplings, a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., X-Phos) may be required (Buchwald-Hartwig amination).
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 12-48 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in a suitable solvent for purification, often requiring column chromatography on silica gel to yield the Boc-protected final product.
-
For the final deprotection step, dissolve the Boc-protected compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or a solution of hydrochloric acid (HCl) in 1,4-dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The final product can be isolated as a salt or neutralized with a base and purified by preparative HPLC or crystallization.
Data Presentation: Inhibitory Activity of Representative Compounds
The following table summarizes the Pim-1 inhibitory activity of representative compounds synthesized through similar methodologies.
| Compound ID | Scaffold | R-Group | Pim-1 IC₅₀ (nM) | Reference |
| 1 | Pyridothienopyrimidinone | 2-chlorophenyl | 1180 | [1] |
| 2 | Pyridothienopyrimidinone | 2-hydroxyphenyl | 4620 | [1] |
| 3 | Thiazolidinedione | 3-trifluoromethylbenzylidene | 13 | [3] |
Key Experimental Considerations
-
Solvent and Base Selection: The choice of solvent and base is critical for the efficiency of the nucleophilic aromatic substitution reactions. Aprotic polar solvents like DMF and non-nucleophilic bases like DIPEA are often preferred for the initial coupling.
-
Purification: Purification by column chromatography is typically necessary after each synthetic step to ensure the purity of the intermediates and the final product.
-
Deprotection: The final Boc deprotection step should be performed under anhydrous conditions to prevent side reactions. The choice between TFA and HCl can depend on the stability of the final compound and the desired salt form.
-
Analytical Characterization: The identity and purity of all synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The use of this compound as a starting material provides a versatile and efficient route for the synthesis of a variety of Pim-1 kinase inhibitors. The protocols outlined in this document serve as a general guideline for researchers in the field of drug discovery and development. Optimization of reaction conditions may be necessary for specific target molecules. The potent inhibitory activities of compounds derived from this scaffold highlight its importance in the ongoing efforts to develop novel cancer therapeutics targeting the Pim-1 kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. S-EPMC5404933 - Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. - OmicsDI [omicsdi.org]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine
Application Notes: Acylation of 1-Boc-4-(aminomethyl)piperidine
Introduction
This compound is a versatile building block in medicinal chemistry and organic synthesis. The presence of a primary amine allows for a variety of derivatizations, most notably acylation, to introduce diverse functional groups and build molecular complexity. This document provides detailed protocols for the acylation of this compound using common acylating agents: acyl chlorides, acid anhydrides, and carboxylic acids with coupling agents.
Chemical Structure
-
IUPAC Name: tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
-
CAS Number: 144222-22-0
-
Molecular Formula: C₁₁H₂₂N₂O₂
-
Molecular Weight: 214.30 g/mol
Reaction Fundamentals
The acylation of the primary amine on this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aminomethyl group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride from an acyl chloride, or a carboxylate from an anhydride) to form a stable amide bond. When using a carboxylic acid, a coupling agent is required to activate the carboxylic acid, making it more susceptible to nucleophilic attack.
Experimental Protocols
Protocol 1: Acylation using an Acyl Chloride (e.g., Benzoyl Chloride)
This protocol describes the reaction of this compound with an acyl chloride in the presence of a tertiary amine base to neutralize the HCl byproduct.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (B128534) (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.
Protocol 2: Acylation using an Acid Anhydride (B1165640) (e.g., Acetic Anhydride)
This method provides an alternative to acyl chlorides and can often be performed under neat conditions or in an appropriate solvent.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (B92270) (optional, as catalyst and base)
-
Dichloromethane (DCM) or neat
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine or DCM. Alternatively, the reaction can be run neat.
-
Add acetic anhydride (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 2-6 hours. The reaction can be gently heated to 50-60 °C to increase the rate.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to quench the excess anhydride and dilute with an organic solvent like ethyl acetate (B1210297).
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the acetic acid byproduct.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the product.
Protocol 3: Amide Coupling with a Carboxylic Acid using EDC/HOBt
This protocol is widely used for forming amide bonds, especially when the acylating agent is a carboxylic acid.[2][3]
Materials:
-
This compound
-
Carboxylic acid (e.g., 4-methoxybenzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq) to the cooled solution.[2]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes typical reaction conditions for the acylation of this compound. Yields are representative and may vary depending on the specific substrate and reaction scale.
| Acylating Agent | Base | Coupling Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Acyl Chloride | Triethylamine | - | DCM | 0 to RT | 2-4 | 85-95 |
| Acid Anhydride | Pyridine | - | DCM/Neat | RT to 60 | 2-6 | 90-98 |
| Carboxylic Acid | DIPEA | EDC/HOBt | DMF/DCM | 0 to RT | 12-18 | 80-90 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for the acylation reaction.
Signaling Pathway Logic Diagram
The following diagram illustrates the logical relationship in the decision-making process for choosing an acylation method.
References
The Versatile Building Block: 1-Boc-4-(aminomethyl)piperidine in Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Boc-4-(aminomethyl)piperidine is a highly versatile bifunctional molecule that has emerged as a crucial building block in medicinal chemistry and drug discovery. Its unique structure, featuring a piperidine (B6355638) ring substituted with a Boc-protected primary amine at the 4-position, offers a valuable scaffold for the synthesis of a diverse array of biologically active compounds. The piperidine moiety provides a three-dimensional framework that can effectively orient substituents to interact with biological targets, while the protected aminomethyl group serves as a key handle for introducing various functionalities through well-established chemical transformations.[1][2] This combination of features makes it an ideal starting material for the development of novel therapeutics targeting a range of diseases, including cancer, diabetes, and inflammatory disorders.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key drug classes, including Poly(ADP-ribose) polymerase (PARP) inhibitors, Protein Kinase B (Akt) inhibitors, and Bruton's tyrosine kinase (BTK) inhibitors.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition has become a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][4] Several approved PARP inhibitors incorporate a piperidine or piperazine (B1678402) moiety, highlighting the importance of this scaffold in achieving high-affinity binding to the enzyme's active site. This compound serves as a key precursor for introducing the piperidine pharmacophore.
Quantitative Data: Potency of Piperidine-Containing PARP Inhibitors
| Compound Class/Example | Target | IC50 (nM) | Reference |
| Olaparib Analogue 5l | PARP-1 | 16.10 ± 1.25 | [5] |
| Rucaparib | PARP-1/2 | Sub-micromolar | [6] |
| Olaparib | PARP-1/2 | Sub-micromolar | [6] |
| Benzimidazole Carboxamide Derivatives | PARP-1 | Potent Inhibition | [7] |
Experimental Protocol: Synthesis of a PARP Inhibitor Pharmacophore
This protocol outlines a representative synthesis of a key intermediate for a PARP inhibitor, demonstrating the utility of this compound.
Step 1: Amide Coupling of this compound with a Carboxylic Acid
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable carboxylic acid (e.g., a substituted benzoic acid, 1.1 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Coupling Agent Addition: Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired amide. A typical yield for this type of reaction is in the range of 70-90%.
Step 2: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected amide from Step 1 in a suitable solvent such as DCM or 1,4-dioxane.
-
Acidic Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Reaction Conditions: Stir the reaction at room temperature for 1-4 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt can often be used in the next step without further purification.
This deprotected piperidine derivative is now ready for further elaboration into a final PARP inhibitor molecule.
Signaling Pathway: PARP in DNA Damage Repair
References
- 1. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine (B6355638) ring is a fundamental saturated heterocycle present in a vast array of natural alkaloids and synthetic pharmaceutical compounds. Its structural ubiquity makes it a key pharmacophore in drugs targeting various conditions, including allergies, psychosis, and pain. Consequently, robust and reliable analytical methods for the quantification and purity assessment of piperidine-containing compounds are crucial in drug discovery, development, and quality control.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely adopted, cost-effective, and powerful technique for this purpose. This application note provides detailed protocols for the analysis of two distinct classes of piperidine-containing compounds: those with a native chromophore allowing for direct detection, and those lacking a chromophore, which require a pre-column derivatization step to render them UV-active.
Principle of Analysis
Reversed-phase HPLC (RP-HPLC) is the most common separation mode. Analytes are separated based on their hydrophobic interactions with a non-polar stationary phase (typically C18). A polar mobile phase is used to elute the compounds, with more polar compounds eluting earlier than less polar ones. A UV-Vis detector measures the absorbance of the eluate at a specific wavelength as it passes through a flow cell. The absorbance is proportional to the concentration of the analyte, allowing for accurate quantification. For compounds without a UV-absorbing moiety, a chemical derivatization step is employed to attach a chromophore to the analyte molecule prior to HPLC analysis.
Logical Approach to Method Development
The primary consideration for analyzing a piperidine-containing compound is its inherent ability to absorb UV radiation. The following diagram illustrates the decision-making process for method development.
Caption: Method development decision tree for HPLC-UV analysis.
Application Example 1: Direct Analysis of Piperine (B192125)
Piperine, the primary alkaloid in black pepper, contains an extended conjugated system, making it strongly UV-active and ideal for direct HPLC-UV analysis.
Quantitative Data Summary
The following tables summarize validated chromatographic conditions and performance metrics for piperine analysis.
Table 1: Chromatographic Conditions for Piperine Analysis
| Parameter | Method A | Method B |
| HPLC Column | Gemini® C18 (150 x 4.6 mm, 5 µm)[1] | Luna C18[2] |
| Mobile Phase | Methanol (B129727):Water (70:30, v/v)[1] | Acetonitrile:0.01% Ortho Phosphoric Acid (60:40, v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Detection Wavelength | 343 nm[1] | 340 nm[2] |
| Injection Volume | 20 µL[3] | Not Specified |
| Column Temperature | Ambient[1] | Not Specified |
| Run Time | 10 min[3] | Not Specified |
Table 2: Method Validation Parameters for Piperine
| Parameter | Value | Reference |
| Linearity Range | 5 - 50 µg/mL | [1] |
| Correlation Coefficient (r) | 0.9999 | [1] |
| Accuracy (% Recovery) | 101.3% | [1] |
| Precision (Repeatability, %RSD) | 0.38% | [1] |
| Precision (Intermediate, %RSD) | 1.11% | [1] |
| Limit of Detection (LOD) | 0.015 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.044 µg/mL | [2] |
Experimental Protocol: Piperine in Nanoemulsions[1]
-
Reagents and Materials:
-
Methanol (HPLC Grade)
-
Ultrapure Water
-
Piperine Reference Standard
-
Piperine-loaded Nanoemulsion (Sample)
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of piperine reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This solution should be protected from light.
-
-
Calibration Standards Preparation (5 - 50 µg/mL):
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (Methanol:Water, 70:30, v/v).
-
-
Sample Preparation:
-
Dilute a 400 µL aliquot of the piperine nanoemulsion in a 20 mL volumetric flask with methanol[1].
-
Shake the flask at 1,100 rpm for 30 minutes to ensure complete extraction[1].
-
Calibrate the flask to the mark with methanol to achieve a theoretical final concentration of 20 µg/mL[1].
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system according to the conditions in Table 1, Method A.
-
Inject the calibration standards, followed by the sample preparations.
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of piperine in the sample from the calibration curve.
-
Application Example 2: Analysis of Piperidine via Pre-Column Derivatization
Simple piperidine lacks a chromophore. A sensitive and accurate RP-HPLC method involves pre-column derivatization with 4-toluenesulfonyl chloride (tosyl chloride) to form a UV-active derivative.[4][5]
Quantitative Data Summary
Table 3: Chromatographic Conditions for Derivatized Piperidine [4][5]
| Parameter | Condition |
| Derivatizing Reagent | 4-Toluene Sulfonyl Chloride |
| HPLC Column | Inertsil C18 (250 x 4.6 mm) |
| Mobile Phase | Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Based on derivative's absorbance maximum (typically ~230 nm for tosyl derivatives) |
| Injection Volume | Not Specified |
| Column Temperature | 30°C |
Table 4: Method Validation Parameters for Derivatized Piperidine [4][5]
| Parameter | Value |
| Linearity Range | 0.44 - 53.33 µg/mL |
| Correlation Coefficient (R²) | 0.9996 |
| Accuracy (% Recovery) | 101.82% |
| Precision (%RSD) | 0.6% |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.44 µg/mL |
Experimental Protocol: Piperidine in Bulk Drug
-
Reagents and Materials:
-
Standard Stock Solution Preparation:
-
Prepare a stock solution of piperidine in a suitable solvent (e.g., dilute HCl or mobile phase).
-
-
Sample and Standard Derivatization:
-
Note: This is a generalized procedure. The exact stoichiometry, reaction time, and temperature should be optimized.
-
To an aliquot of the standard or sample solution in a vial, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).
-
Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction and neutralize the HCl byproduct.
-
Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.
-
Cool the mixture to room temperature.
-
Quench the reaction by adding a small amount of a primary amine solution if necessary to consume excess tosyl chloride.
-
Dilute the final solution with the mobile phase to the desired concentration and transfer to an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system according to the conditions in Table 3.
-
Inject the derivatized standards and samples.
-
Quantify the piperidine derivative using a calibration curve constructed from the derivatized standards.
-
General Experimental Workflow
The diagram below outlines the comprehensive workflow for HPLC-UV analysis, incorporating both direct and derivatization-based methods.
Caption: General workflow for HPLC-UV analysis of pharmaceuticals.
References
Troubleshooting & Optimization
Technical Support Center: Acylation of 1-Boc-4-(aminomethyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions regarding the side reactions encountered during the acylation of 1-Boc-4-(aminomethyl)piperidine. This resource is intended for researchers, scientists, and drug development professionals to help navigate challenges in the synthesis of acylated piperidine (B6355638) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the acylation of this compound?
The primary side reaction of concern is diacylation , where the primary amine of this compound reacts with two molecules of the acylating agent. This is more likely to occur when using highly reactive acylating agents or an excess of the reagent. Another potential, though less common, side reaction is the cleavage of the Boc protecting group under acidic conditions, which could be generated as a byproduct of the acylation reaction, particularly when using acyl halides.
Q2: How can I minimize the formation of the diacylated byproduct?
To minimize diacylation, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio of this compound to the acylating agent is a good starting point. Slow, dropwise addition of the acylating agent to the amine solution at a low temperature (e.g., 0 °C) can also help to control the reaction rate and favor mono-acylation. The choice of base can also influence the outcome; a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred over less hindered bases such as triethylamine (B128534) (TEA).
Q3: What are the recommended reaction conditions for achieving high yields of the mono-acylated product?
Optimal conditions will vary depending on the specific acylating agent used. However, a general approach for achieving high selectivity for mono-acylation involves dissolving this compound and a non-nucleophilic base (e.g., DIPEA, 1.1-1.5 equivalents) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The solution is then cooled to 0 °C before the slow, dropwise addition of the acylating agent (1.0-1.1 equivalents). The reaction progress should be monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: How can I monitor the progress of the acylation reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate (B1210297)/hexanes or dichloromethane/methanol) should be chosen to achieve good separation between the starting material, the desired mono-acylated product, and any potential byproducts like the diacylated compound. Staining with ninhydrin (B49086) can be useful for visualizing the primary amine of the starting material, which will disappear as the reaction proceeds. For more detailed analysis, LC-MS can be used to identify and quantify the different species in the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired mono-acylated product | Incomplete reaction. | - Increase reaction time. - Allow the reaction to warm to room temperature after the initial addition at 0 °C. - Ensure the use of a sufficient amount of base to neutralize the acid generated. |
| Product loss during workup/purification. | - Optimize the extraction and purification procedures. - Consider using a different purification method (e.g., crystallization instead of column chromatography if applicable). | |
| Presence of a significant amount of diacylated byproduct | Excess acylating agent. | - Use a strict 1:1 or slightly less than stoichiometric amount of the acylating agent. |
| Reaction temperature is too high. | - Maintain a low temperature (0 °C) during the addition of the acylating agent. | |
| Rapid addition of acylating agent. | - Add the acylating agent slowly and dropwise to the reaction mixture. | |
| Inappropriate base. | - Use a sterically hindered, non-nucleophilic base like DIPEA. | |
| Presence of starting material even after prolonged reaction time | Insufficient acylating agent. | - Ensure accurate measurement of the acylating agent. A slight excess (e.g., 1.05 equivalents) may be necessary in some cases, but this should be balanced against the risk of diacylation. |
| Deactivation of the acylating agent. | - Use fresh, high-quality acylating agent. Ensure anhydrous reaction conditions as moisture can hydrolyze the acylating agent. | |
| Formation of an unexpected byproduct | Cleavage of the Boc protecting group. | - Avoid acidic conditions. Use a non-acidic workup procedure. If using an acyl halide, ensure a sufficient amount of base is present to scavenge the generated HCl. |
| Reaction with the piperidine nitrogen. | - This is generally not observed as the Boc group effectively protects the piperidine nitrogen. If this is suspected, confirm the structure of the byproduct by NMR and MS analysis. |
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Acylation using an Acyl Chloride
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and diisopropylethylamine (DIPEA) (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.05 eq.), dissolved in a minimal amount of anhydrous DCM, dropwise to the stirred amine solution over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure mono-acylated product.
Protocol 2: General Procedure for Mono-N-Acylation using an Acid Anhydride (B1165640)
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and triethylamine (TEA) (1.5 eq.) in anhydrous DCM.
-
Cooling: Cool the mixture to 0 °C.
-
Addition of Acylating Agent: Add the acid anhydride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Caption: Reaction pathways in the acylation of this compound.
Caption: Troubleshooting workflow for the acylation of this compound.
Technical Support Center: Purification of 1-Boc-4-(aminomethyl)piperidine Derivatives by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of 1-Boc-4-(aminomethyl)piperidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when purifying this compound derivatives by silica (B1680970) gel chromatography?
The most frequent issues encountered are peak tailing, low recovery of the product, and co-elution with impurities. These problems often stem from the basic nature of the piperidine (B6355638) nitrogen, which can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.
Q2: How can I prevent peak tailing on my silica gel column?
Peak tailing is a common problem when purifying basic compounds like piperidine derivatives on acidic silica gel.[1] To mitigate this, you can add a basic modifier to your eluent. A small amount of triethylamine (B128534) (TEA), typically 0.1-1% (v/v), can be added to the mobile phase to neutralize the acidic sites on the silica gel, leading to improved peak shape.[1] Alternatively, using an amine-deactivated silica gel or switching to a different stationary phase like basic or neutral alumina (B75360) can also be effective.[1]
Q3: My compound is not eluting from the silica gel column, or the recovery is very low. What should I do?
Low recovery is often due to irreversible adsorption of the basic piperidine derivative onto the acidic silica gel.[1] To improve recovery, it is crucial to use a mobile phase containing a basic additive like triethylamine or a small percentage of ammonia (B1221849) in methanol (B129727).[1] If the compound is still strongly retained, consider switching to a less acidic stationary phase, such as neutral alumina, or employing reverse-phase chromatography.[1]
Q4: I am observing multiple peaks for my pure compound in reverse-phase HPLC. What could be the cause?
The appearance of multiple peaks for a single, pure compound can be due to differential ionization of the piperidine nitrogen or its interaction with the stationary phase.[2] Adjusting the pH of the mobile phase by adding an acid like trifluoroacetic acid (TFA) or formic acid can protonate the piperidine nitrogen, resulting in a single, sharper peak.[2]
Q5: How can I remove trifluoroacetic acid (TFA) from my sample after reverse-phase HPLC purification?
Residual TFA can be removed by several methods. A common technique is lyophilization from a dilute HCl solution.[1] The TFA salt is dissolved in water, a small amount of HCl is added, and the solution is then frozen and lyophilized. This process can be repeated to ensure complete removal.[1] Another method is a basic wash (liquid-liquid extraction) if the compound is soluble in an organic solvent.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography
Symptoms:
-
Broad, asymmetrical peaks with a "tail."
-
Poor separation from impurities.
Potential Causes:
-
Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica gel surface.[1]
Solutions:
-
Mobile Phase Modification: Add a basic modifier to the eluent.
-
Triethylamine (TEA): Add 0.1-1% (v/v) to your hexane/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol mobile phase.[1]
-
Ammonia in Methanol: For strongly basic compounds, a 1-2% solution of 7N ammonia in methanol can be effective.[1]
-
-
Stationary Phase Modification:
-
Alternative Chromatography Technique:
-
Reverse-Phase Chromatography: If applicable to your compound's polarity, C18 columns with an acidic mobile phase modifier (e.g., TFA or formic acid) can provide excellent peak shapes.[1]
-
Issue 2: Low Compound Recovery after Flash Chromatography
Symptoms:
-
The yield of the purified product is significantly lower than expected.
Potential Causes:
-
Irreversible binding of the basic compound to the acidic silica gel.[1]
-
Degradation of the compound on the acidic stationary phase.[1]
Solutions:
-
Use Basic Modifiers: As with peak tailing, adding TEA or another base to the eluent will reduce strong interactions and improve elution.[1]
-
Deactivate Silica Gel: Before loading the sample, wash the column with the mobile phase containing the basic modifier to neutralize the silica surface.
-
Alternative Stationary Phases: Employ less acidic supports like neutral alumina.[1]
-
Minimize Contact Time: Run the chromatography as quickly as possible while maintaining good separation.
Issue 3: Co-elution of Impurities
Symptoms:
-
Fractions containing the desired product are contaminated with starting materials or by-products.
Potential Causes:
-
Similar polarity of the product and impurities.
-
Inappropriate solvent system.
Solutions:
-
Optimize Mobile Phase:
-
Gradient Elution: Use a shallow gradient to improve the separation of closely eluting compounds.
-
Solvent System Screening: Test different solvent systems using thin-layer chromatography (TLC) to find one that provides better separation. Common systems include hexane/ethyl acetate and dichloromethane/methanol.
-
-
Change Stationary Phase:
-
Consider a different stationary phase with different selectivity, such as alumina or a bonded silica phase (e.g., diol, cyano).
-
-
Orthogonal Purification:
-
If co-elution persists, an additional purification step using a different technique, such as recrystallization or preparative HPLC, may be necessary.
-
Data Presentation
Table 1: Comparison of Typical Purification Techniques for this compound Derivatives
| Purification Technique | Typical Purity | Expected Yield | Throughput | Advantages | Disadvantages |
| Flash Column Chromatography (Silica Gel) | >95% | 70-90% | Medium | High resolution for a wide range of impurities, adaptable to different scales. | Requires significant solvent volumes, can be time-consuming.[1] |
| Preparative HPLC (Reverse-Phase) | >99.5% | 50-70% | Low | Highest resolution and purity achievable, ideal for final polishing steps.[1] | Expensive, not suitable for large-scale purification, requires specialized equipment.[1] |
| Recrystallization | >98% | 60-80% | High | Cost-effective, scalable, removes insoluble and some soluble impurities.[1] | Purity is dependent on the impurity profile; may not remove closely related impurities.[1] |
Note: The data in this table is illustrative and will vary depending on the specific compound, impurity profile, and experimental conditions.
Experimental Protocols
Protocol 1: General Flash Column Chromatography (Normal-Phase)
This protocol provides a general procedure for the purification of this compound derivatives on a silica gel column.
1. Stationary and Mobile Phase Selection:
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm).
-
Mobile Phase (Eluent): Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). To mitigate peak tailing, add 0.5-1% (v/v) of triethylamine (TEA) to the eluent. A typical gradient could be from 100% DCM to 90:10 DCM:MeOH.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.
3. Sample Preparation and Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting product under high vacuum.
Protocol 2: General Preparative HPLC (Reverse-Phase)
This protocol is a general guide for the final purification of this compound derivatives.
1. Instrumentation and Column:
-
HPLC System: A preparative HPLC system with a gradient pump, autosampler, and UV detector.
-
Column: A C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
2. Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Acetonitrile (B52724).
3. Method Development (Analytical Scale):
-
Before scaling up, develop an analytical HPLC method on a smaller C18 column (e.g., 5 µm, 4.6 x 150 mm) to optimize the separation. A typical gradient might be 5% to 95% B over 15-20 minutes.[3]
4. Preparative Run:
-
Sample Preparation: Dissolve the partially purified sample in the initial mobile phase composition and filter through a 0.45 µm filter.
-
Injection and Elution: Inject the sample onto the equilibrated preparative column and run the optimized gradient at an appropriate flow rate for the column dimensions.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the acetonitrile under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt. (Refer to FAQs for TFA removal).
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shape in normal-phase chromatography.
Caption: General purification workflow for this compound derivatives.
References
Technical Support Center: Preventing Dimerization in Reactions with 1-Boc-4-(aminomethyl)piperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 1-Boc-4-(aminomethyl)piperidine in chemical reactions, with a specific focus on preventing undesired dimerization.
FAQs: Understanding and Preventing Dimerization
Q1: What is dimerization in the context of reactions with this compound?
A1: Dimerization is a common side reaction where two molecules of this compound react with each other to form a symmetrical dimer. This occurs when the primary amine of one molecule attacks the activated carboxylic acid intended for another reaction partner, leading to the formation of an undesired amide bond between two piperidine (B6355638) units. This side reaction consumes the starting material and complicates the purification of the desired product.
Q2: What are the primary causes of this compound dimerization?
A2: The primary driver of dimerization is the high reactivity of the unhindered primary amine of this compound. Key contributing factors include:
-
High Concentration: At higher concentrations, molecules of this compound are in close proximity, increasing the probability of self-reaction.
-
Rapid Addition of Reagents: Adding the coupling agent or the activated carboxylic acid too quickly can create localized areas of high concentration, promoting self-coupling before the intended reaction can occur.
-
Suboptimal Stoichiometry: Using a significant excess of this compound can increase the likelihood of dimerization.
-
Inefficient Activation or Coupling: If the carboxylic acid partner is slow to activate or react, the more readily available this compound may react with itself.
Q3: How can I minimize or prevent the formation of the dimer byproduct?
A3: Several strategies can be employed to suppress dimerization and favor the formation of the desired product:
-
Slow Addition: The most effective method is the slow, dropwise addition of a solution of this compound to the reaction mixture containing the activated carboxylic acid. This maintains a low instantaneous concentration of the amine, favoring the reaction with the intended partner.
-
High Dilution: Performing the reaction at a lower concentration (e.g., 0.05-0.1 M) increases the distance between molecules of this compound, reducing the chance of self-reaction.
-
Order of Addition: It is generally recommended to activate the carboxylic acid first with the coupling agent and any additives (like HOBt) before slowly introducing the this compound.
-
Choice of Coupling Agent: Using a highly efficient coupling agent that promotes rapid amide bond formation can reduce the time available for side reactions. Reagents like HATU are often effective.[1][2]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and minimize side reactions.
Troubleshooting Guide: Dimerization Issues
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| High percentage of dimer observed by LC-MS or NMR. | High concentration of reactants. | Decrease the overall reaction concentration to 0.05-0.1 M. |
| Rapid addition of this compound. | Add a solution of this compound dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump. | |
| Incorrect order of reagent addition. | Activate the carboxylic acid with the coupling agent and any additives for 15-30 minutes before commencing the slow addition of the amine. | |
| Low yield of the desired product with significant unreacted starting material and some dimer. | Inefficient coupling agent or reaction conditions. | Switch to a more efficient coupling agent such as HATU. Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Steric hindrance from the carboxylic acid partner. | Consider increasing the reaction temperature slightly (e.g., to 40 °C) or extending the reaction time. | |
| Variable and inconsistent levels of dimer formation between batches. | Inconsistent addition rates or concentrations. | Standardize the protocol by using a syringe pump for additions and ensuring accurate concentration measurements for all solutions. |
| Moisture in the reaction. | Use anhydrous solvents and dry all glassware thoroughly before use. Moisture can hydrolyze the activated species and affect reaction kinetics. |
Experimental Protocols
Below are detailed methodologies for common amide coupling reactions with this compound, designed to minimize dimer formation.
Protocol 1: Amide Coupling using HATU
This protocol is recommended for a wide range of carboxylic acids and generally provides high yields with minimal side reactions.[1][3]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a concentration of approximately 0.1 M.
-
Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15 minutes to allow for pre-activation of the carboxylic acid.
-
In a separate flask, prepare a solution of this compound (1.05 eq) in a small amount of anhydrous DMF.
-
Using a syringe pump, add the this compound solution to the reaction mixture dropwise over 30-60 minutes.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yield: 75-95% (substrate dependent)[3]
Protocol 2: Amide Coupling using EDC/HOBt
This is a more classical and cost-effective method. Careful control of the addition rate is crucial to minimize dimerization.[4][5]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM or DMF to a concentration of 0.1 M.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (2.2 eq) and stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.1 eq) in a small volume of the reaction solvent.
-
Slowly add the amine solution to the reaction mixture dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and purify as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the coupling of a generic carboxylic acid with this compound.
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) |
| Coupling Agent | HATU | EDC·HCl |
| Additive | None required | HOBt |
| Base | DIPEA | DIPEA or TEA |
| Solvent | DMF | DCM or DMF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2-4 hours | 12-16 hours |
| Typical Yield of Desired Product | 75-95% | 60-85% |
| Observed Dimer Formation | Low to negligible | Low (with slow addition) |
Visualizations
Below are diagrams illustrating key concepts and workflows described in this guide.
References
- 1. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Technical Support Center: Synthesis of Mono-Boc-Protected Diamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of mono-Boc-protected diamines.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of mono-Boc-protected diamines.
Problem 1: Low yield of the desired mono-Boc-protected product.
-
Possible Cause A: Formation of di-Boc-protected diamine. The primary challenge in this synthesis is often the formation of the di-protected byproduct, as the Boc-anhydride reagent can react with both amino groups.[1]
-
Solution 1: Control stoichiometry. Carefully control the molar ratio of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to the diamine. Using a slight excess of the diamine can favor mono-protection. However, some methods achieve high selectivity with a 1:1 molar ratio.
-
Solution 2: Slow addition of (Boc)₂O. A very slow, dropwise addition of the (Boc)₂O solution over an extended period can help prevent the formation of the di-Boc product.[2]
-
Solution 3: Use of an acid to temporarily protect one amine group. A common and effective strategy involves the addition of one equivalent of an acid, such as hydrochloric acid (HCl), to form the mono-hydrochloride salt of the diamine.[2][3] This leaves one amine group protonated and unreactive towards (Boc)₂O. The reaction is then carried out, followed by neutralization. In-situ generation of HCl from sources like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol (B129727) is an alternative to using HCl gas.[4]
-
Solution 4: Flow chemistry. Microreactor technology allows for precise control over reaction temperature and stoichiometry, which can significantly improve the yield of the mono-protected product.[1][5]
-
-
Possible Cause B: Incomplete reaction.
-
Solution 1: Check reaction time and temperature. Ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature as specified in the chosen protocol. Some methods require stirring overnight.[6]
-
Solution 2: Catalyst. For certain substrates, a catalyst like iodine may be beneficial.[7]
-
Problem 2: Difficulty in purifying the mono-Boc-protected diamine.
-
Possible Cause A: Similar polarity of products. The mono-Boc-protected product, di-Boc-protected product, and unreacted diamine can sometimes have similar polarities, making chromatographic separation challenging.
-
Solution 1: Acid-base extraction. A crucial purification step involves acid-base extraction. By acidifying the reaction mixture (e.g., with HCl), the unreacted diamine and the mono-Boc-protected product (which still has a free basic amine) will be protonated and move to the aqueous layer, while the neutral di-Boc-protected byproduct can be extracted with an organic solvent.[6] Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate the desired mono-protected product and the unreacted diamine, allowing them to be extracted into an organic solvent.[4][6]
-
Solution 2: Column chromatography. While the Boc group can be acid-labile, column chromatography on silica (B1680970) gel is a viable option for purification.[8][9] It is important to use a suitable solvent system and avoid highly acidic conditions. Basic alumina (B75360) can also be used as the stationary phase.[7]
-
-
Possible Cause B: Product is an oil and difficult to handle.
-
Solution: Salt formation. If the purified mono-Boc-protected diamine is an oil, it can sometimes be converted to a solid salt (e.g., hydrochloride or tartrate) for easier handling and storage.
-
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in synthesizing mono-Boc-protected diamines?
A1: The primary challenge is achieving selective protection of only one of the two amino groups. The reaction of a diamine with di-tert-butyl dicarbonate ((Boc)₂O) often results in a mixture of the unreacted diamine, the desired mono-Boc-protected product, and the di-Boc-protected byproduct.[1]
Q2: How can I improve the selectivity for mono-protection?
A2: Several methods can improve selectivity:
-
Monoprotonation: Adding one equivalent of an acid like HCl to the diamine solution before adding (Boc)₂O is a highly effective method.[2][3] The resulting mono-salt has one free amino group that can react, while the other is protected as an ammonium (B1175870) salt.
-
Stoichiometry and Slow Addition: Using a precise 1:1 molar ratio of diamine to (Boc)₂O and adding the (Boc)₂O solution very slowly can minimize di-protection.[2]
-
Flow Chemistry: Continuous flow reactors offer excellent control over reaction parameters, leading to higher yields of the mono-protected product.[5]
Q3: Is column chromatography suitable for purifying Boc-protected compounds?
A3: Yes, column chromatography on silica gel is a common and effective method for purifying mono-Boc-protected diamines.[8][9] While the Boc group is sensitive to strong acids, it is generally stable under the conditions of silica gel chromatography.
Q4: My NMR spectrum of the purified product looks messy. What could be the issue?
A4: If you observe a complex NMR spectrum after purification, consider the following:
-
Residual Solvent: Ensure all solvents used during the workup and chromatography are completely removed under vacuum.
-
Product Degradation: The Boc group can be cleaved under acidic conditions. Ensure no acidic residue is carried over into the final product.[6]
-
Carbamate Formation with CO₂: Free amines can react with atmospheric carbon dioxide to form carbamates, which can complicate NMR spectra. It is advisable to store the purified product under an inert atmosphere.[6]
-
Try a Different NMR Solvent: Sometimes, changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆) can resolve overlapping signals and provide a clearer spectrum.[9]
Q5: Can I use a method other than (Boc)₂O for mono-protection?
A5: Yes, other reagents can be used. For instance, alkyl phenyl carbonates have been successfully employed for the selective mono-carbamate protection of aliphatic diamines.[6]
Data Presentation
Table 1: Yields of Mono-Boc Protected Diamines using the HCl Method
| Diamine | Product | Yield (%) |
| Ethylenediamine | N-Boc-ethylenediamine | 87 |
| 1,3-Propanediamine | N-Boc-1,3-propanediamine | 75 |
| 1,4-Butanediamine | N-Boc-1,4-butanediamine | 65 |
| 1,5-Pentanediamine | N-Boc-1,5-pentanediamine | 74 |
| (1R,2R)-1,2-Diaminocyclohexane | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | 80 |
| 4-(Aminomethyl)benzylamine | tert-Butyl ((4-(aminomethyl)benzyl)carbamate) | 72 |
| 1-(2-Aminoethyl)piperazine | tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | 95 |
Data sourced from Lee et al., 2007.[2][3]
Table 2: Yields of Mono-Boc Protected Diamines using Me₃SiCl as an in-situ HCl Source
| Diamine | Product | Yield (%) |
| (1R,2R)-1,2-Diaminocyclohexane | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | 66 |
| (1R,2R)-1,2-Diphenylethane-1,2-diamine | tert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate | 51 |
| 1,2-Diaminopropane | tert-Butyl (2-aminopropyl)carbamate | 45 |
| 1,3-Diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 54 |
| 1,4-Diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 61 |
| 1,5-Diaminopentane | tert-Butyl (5-aminopentyl)carbamate | 65 |
| 1,6-Diaminohexane | tert-Butyl (6-aminohexyl)carbamate | 68 |
| 1,7-Diaminoheptane | tert-Butyl (7-aminoheptyl)carbamate | 63 |
| 1,8-Diaminooctane | tert-Butyl (8-aminooctyl)carbamate | 60 |
Data sourced from Servín et al., 2017.[4]
Experimental Protocols
Protocol 1: Mono-Boc Protection using HCl Gas
This protocol is adapted from the work of Lee et al.[2][3]
-
Preparation of HCl in Methanol: In a fume hood, cool a flask containing 150 mL of methanol to 0 °C. Bubble HCl gas through the methanol with stirring for 15 minutes.
-
Formation of Diamine Monohydrochloride: To the cooled HCl/methanol solution, carefully add the diamine (1 equivalent) at 0 °C. Stir the mixture for 15 minutes at room temperature.
-
Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol to the reaction mixture at room temperature and stir for the appropriate time (e.g., 1 hour).
-
Workup:
-
Concentrate the reaction mixture in vacuo.
-
Add water and diethyl ether. Separate the layers.
-
Wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.
-
Basify the aqueous layer to pH > 12 with NaOH.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the mono-Boc-protected diamine.
-
Protocol 2: Mono-Boc Protection using in-situ Generated HCl from Me₃SiCl
This protocol is based on the method described by Servín et al.[4]
-
Reaction Setup: In a flask under an inert atmosphere, dissolve the diamine (1 equivalent) in anhydrous methanol at 0 °C.
-
In-situ HCl Generation: Add chlorotrimethylsilane (Me₃SiCl, 1 equivalent) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.
-
Equilibration: Allow the mixture to warm to room temperature and stir for a short period.
-
Boc Protection: Add water (a small amount, e.g., 1 mL) followed by a solution of (Boc)₂O (1 equivalent) in methanol. Stir the mixture at room temperature for 1 hour.
-
Workup:
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether to remove the di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with NaOH.
-
Extract the product into dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the pure mono-protected diamine.
-
Visualizations
Caption: General workflow for selective mono-Boc protection of diamines.
Caption: Troubleshooting logic for low yield in mono-Boc synthesis.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. sciforum.net [sciforum.net]
- 8. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: LC-MS/MS for Trace-Level Quantification of Piperidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the trace-level quantification of piperidine (B6355638) derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses common problems encountered during the LC-MS/MS analysis of piperidine derivatives, offering potential causes and solutions in a question-and-answer format.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My piperidine derivative peak is tailing or splitting. What could be the cause?
Answer: Peak tailing or splitting for basic compounds like piperidine derivatives is a common issue. Potential causes include:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the basic piperidine nitrogen, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Inappropriate pH of Mobile Phase: If the mobile phase pH is close to the pKa of the piperidine derivative, it can exist in both ionized and non-ionized forms, leading to peak splitting.[1]
-
Contamination: A contaminated column or guard column can result in distorted peak shapes.[2]
Solutions:
-
Mobile Phase Modification: Add a small amount of an acidic modifier like formic acid (0.1-0.2%) or trifluoroacetic acid (TFA) (0.1-0.2%) to the mobile phase to ensure the piperidine derivative is consistently protonated.[1]
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) to minimize silanol interactions.
-
Reduce Injection Volume: Dilute your sample or reduce the injection volume to avoid overloading the column.
-
Column Cleaning: Flush the column with a strong solvent to remove potential contaminants.
-
Problem: Low Signal Intensity or Sensitivity
-
Question: I am observing a weak signal for my piperidine derivative, even at higher concentrations. What can I do to improve sensitivity?
Answer: Low signal intensity can stem from several factors related to ionization, matrix effects, or instrument settings.
-
Inefficient Ionization: Piperidine derivatives are basic and generally ionize well in positive ion mode (ESI+). However, the efficiency can be affected by the mobile phase composition and ion source settings.
-
Ion Suppression: Co-eluting matrix components from the sample can compete with the analyte for ionization, leading to a suppressed signal.[3][4][5] This is a significant challenge in complex matrices like plasma or urine.[5]
-
Suboptimal MS Parameters: Incorrect mass spectrometer settings, such as cone voltage or collision energy, can result in poor sensitivity.
Solutions:
-
Optimize Mobile Phase: Ensure the mobile phase pH is low enough to promote protonation. The use of organic solvents like methanol (B129727) or acetonitrile (B52724) in the mobile phase can also enhance ESI efficiency.
-
Improve Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[3]
-
Optimize MS Parameters: Tune the mass spectrometer specifically for your piperidine derivative. This includes optimizing the capillary voltage, cone voltage, source temperature, and collision energy for the specific MRM transitions.
-
Use a Different Ionization Technique: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) might be less susceptible to matrix effects for certain compounds.[3]
-
Problem: High Background Noise or Interferences
-
Question: My chromatogram shows high background noise, making it difficult to integrate the peak for my piperidine derivative. What are the likely sources and how can I reduce it?
Answer: High background noise can originate from the sample, the LC system, or the mass spectrometer.
-
Matrix Interferences: Complex biological samples contain numerous endogenous compounds that can contribute to background noise.[4][6]
-
Solvent Contamination: Impurities in the mobile phase solvents or additives can cause a high baseline.
-
System Contamination: Carryover from previous injections or a contaminated LC system can elevate the background.
-
MS Source Contamination: A dirty ion source can lead to a noisy signal.
Solutions:
-
Enhanced Sample Cleanup: Utilize more selective sample preparation techniques like SPE to remove a broader range of interferences.
-
Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.
-
System Cleaning: Implement a rigorous system wash protocol between sample batches.
-
Clean the MS Source: Regularly clean the ion source components according to the manufacturer's recommendations.
-
Problem: Poor Reproducibility of Retention Times
-
Question: The retention time for my piperidine derivative is shifting between injections. What could be causing this?
Answer: Retention time shifts can compromise the reliability of your quantitative data.
-
Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient, is a common cause.[2]
-
Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of mobile phase components can lead to shifts.
-
Column Temperature Fluctuations: Variations in the column oven temperature will affect retention times.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
Solutions:
-
Ensure Adequate Equilibration: Increase the post-run equilibration time to ensure the column returns to the initial conditions before the next injection.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure accurate mixing of components.
-
Maintain Stable Column Temperature: Use a column oven and ensure it is functioning correctly.
-
Monitor Column Performance: Regularly check column performance with a standard sample and replace the column if a significant loss in performance is observed.
-
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for piperidine derivatives?
A1: Due to their basic nature, piperidine derivatives are most effectively ionized using positive electrospray ionization (ESI+). The piperidine nitrogen is readily protonated, leading to the formation of a stable [M+H]+ ion.[7]
Q2: How can I minimize matrix effects when analyzing piperidine derivatives in biological fluids?
A2: Matrix effects, particularly ion suppression, are a major challenge in bioanalysis.[3][4][5] To minimize them:
-
Optimize Chromatography: Develop a chromatographic method that separates the analyte from the bulk of the matrix components.
-
Improve Sample Preparation: Use solid-phase extraction (SPE) for a cleaner sample extract compared to protein precipitation.[3]
-
Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.
-
Dilute the Sample: Simple dilution can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.
Q3: What are typical MRM transitions for piperidine derivatives?
A3: The specific MRM (Multiple Reaction Monitoring) transitions will depend on the exact structure of the piperidine derivative. Generally, the precursor ion will be the protonated molecule [M+H]+. The product ions often result from the fragmentation of the piperidine ring or the loss of substituents.[8][9] It is crucial to optimize the collision energy for each transition to achieve the best sensitivity.
Q4: My piperidine derivative is a free base and shows poor peak shape. The hydrochloride salt form of the same compound works well. Why?
A4: The free base form of a piperidine derivative is more likely to interact with residual silanols on a silica-based column, leading to peak tailing.[1] The hydrochloride salt is already protonated and will behave more consistently in a reversed-phase system with an acidic mobile phase. To improve the peak shape of the free base, ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to fully protonate the analyte.[1]
Experimental Protocols
Generic Sample Preparation Protocol for Piperidine Derivatives in Plasma (Solid-Phase Extraction)
This protocol provides a general guideline. Optimization for specific analytes and matrices is recommended.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 200 µL of plasma, add 20 µL of an internal standard solution (a stable isotope-labeled analog of the analyte is preferred).
-
Add 200 µL of 4% phosphoric acid to precipitate proteins and acidify the sample.
-
Vortex for 30 seconds and then centrifuge at 10,000 rpm for 10 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Use a mixed-mode cation exchange SPE cartridge.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 100 mM acetate (B1210297) buffer (pH 6.0).
-
Loading: Load the supernatant from the pre-treated sample onto the cartridge.
-
Washing:
-
Wash with 1 mL of 100 mM acetate buffer (pH 6.0).
-
Wash with 1 mL of methanol to remove less polar interferences.
-
-
Elution: Elute the piperidine derivative with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Generic LC-MS/MS Method for Piperidine Derivatives
This is a starting point for method development.
-
LC System: UHPLC or HPLC system
-
Column: A C18 column with end-capping (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (Equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Key MS Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for the analyte and internal standard.
Quantitative Data Summary
The following table summarizes representative quantitative data for the LC-MS/MS analysis of piperidine derivatives from various studies. These values are highly dependent on the specific compound, matrix, and instrumentation.
| Piperidine Derivative | Matrix | LLOQ (Lower Limit of Quantification) | Recovery (%) | Reference |
| N-phenylpiperazine derivative (LQFM05) | Rat Plasma | 10.0 ng/mL | Not Reported | [10] |
| Piperidine (impurity) | Rimonabant API | 0.03 µg/mL (as part of linear range) | Not Reported | [11][12] |
| Designer Piperazines | Serum | 1.0 - 5.0 ng/mL (LOD) | 72 - 90 | [13] |
| Phospholipids (using piperidine as modifier) | --- | 60 fmol/µL | Not Reported | [14] |
Visualizations
Caption: Experimental workflow for piperidine derivative quantification.
Caption: Logical troubleshooting flow for common LC-MS/MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. zefsci.com [zefsci.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. The use of liquid chromatography-atmospheric pressure chemical ionization mass spectrometry to explore the in vitro metabolism of cyanoalkyl piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alternative-therapies.com [alternative-therapies.com]
- 13. researchgate.net [researchgate.net]
- 14. Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage and handling recommendations for 1-Boc-4-(aminomethyl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the effective storage and handling of 1-Boc-4-(aminomethyl)piperidine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated place.[1][2] The container should be tightly sealed to prevent moisture absorption and contamination.[1][2] For long-term storage, temperatures of -20°C (for up to 1 month) or -80°C (for up to 6 months) are recommended, with protection from light.[3] Some suppliers suggest room temperature for storage in continental US, but conditions may vary elsewhere.[3]
Q2: What are the main hazards associated with this compound?
This compound is classified as a hazardous chemical.[4] It can cause skin and eye irritation, and may cause respiratory irritation.[1][2] It is also considered very toxic to aquatic life.[1][2]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:
-
Eye/face protection: Tightly fitting safety goggles with side-shields.[2]
-
Skin protection: Chemical-impermeable gloves and protective clothing.[2]
-
Respiratory protection: A full-face respirator may be necessary if exposure limits are exceeded or irritation occurs.[2]
Q4: In which solvents is this compound soluble?
This compound is soluble in chloroform (B151607) and methanol.
Troubleshooting Guides
Amide Coupling Reactions
Problem: Low yield in amide coupling reaction with this compound.
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure the reaction has been stirred for a sufficient duration. Monitor progress using TLC or LC-MS. - Consider a moderate increase in reaction temperature. |
| Suboptimal coupling reagent | - Use a fresh batch of the coupling reagent. - Consider switching to a more potent coupling agent like HATU or HBTU, especially for sterically hindered substrates. |
| Moisture contamination | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect stoichiometry | - Ensure accurate measurement of all reactants. - A slight excess of the carboxylic acid and coupling reagent may improve the yield. |
Boc Deprotection
Problem: Incomplete Boc deprotection of the piperidine (B6355638) nitrogen.
| Potential Cause | Troubleshooting Steps |
| Insufficient acid strength/concentration | - Increase the concentration of the acid (e.g., use a higher concentration of TFA in DCM). - Switch to a stronger acid system, such as 4M HCl in dioxane. |
| Short reaction time or low temperature | - Extend the reaction time and monitor the progress by TLC or LC-MS. - If the substrate is stable, consider a slight increase in temperature. |
| Steric hindrance | - For sterically hindered substrates, longer reaction times or slightly elevated temperatures may be necessary. |
| Scavenger interference | - While scavengers like triethylsilane (TES) or water can prevent side reactions, using an excessive amount might quench the acid. Optimize the scavenger concentration. |
Problem: Formation of side products during Boc deprotection.
| Potential Cause | Troubleshooting Steps |
| Alkylation of nucleophilic groups | - The tert-butyl cation generated during deprotection can alkylate electron-rich functional groups. - Add a scavenger such as triethylsilane (TES), triisopropylsilane (B1312306) (TIPS), or thioanisole (B89551) to the reaction mixture to trap the tert-butyl cation. |
| Acid-sensitive functional groups | - If your molecule contains other acid-labile groups, they may be cleaved under the deprotection conditions. - Use milder deprotection conditions (e.g., lower acid concentration, lower temperature) and carefully monitor the reaction. |
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a general procedure for coupling a carboxylic acid with this compound using HATU as the coupling agent.
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
General Protocol for Boc Deprotection
This protocol outlines a standard procedure for the acidic removal of the Boc protecting group.
-
Reaction Setup: Dissolve the this compound derivative (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of 4M HCl in dioxane.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual acid. The resulting amine salt can often be used directly in the next step or neutralized by washing with a mild aqueous base.
Visualizations
Caption: A typical experimental workflow for an amide coupling reaction.
Caption: A logical workflow for troubleshooting common Boc deprotection issues.
References
Validation & Comparative
A Comparative Guide to 1-Boc-4-(aminomethyl)piperidine and Other Boc-Protected Linkers for Advanced Drug Discovery
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the synthesis of complex molecules such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and peptides. The linker not only connects different molecular entities but also significantly influences the physicochemical properties, stability, and biological activity of the final construct. This guide provides an objective comparison of 1-Boc-4-(aminomethyl)piperidine, a popular rigid linker, with other commonly used Boc-protected linkers, supported by experimental data and detailed protocols.
Introduction to Boc-Protected Linkers
tert-Butoxycarbonyl (Boc) protected linkers are indispensable tools in chemical synthesis, offering a stable protecting group for primary and secondary amines that can be readily removed under acidic conditions. This allows for sequential and controlled conjugation of different molecular fragments. These linkers can be broadly categorized into two main classes: rigid and flexible.
This compound is a prime example of a rigid linker. The piperidine (B6355638) ring introduces conformational constraints, which can be advantageous in pre-organizing a molecule for optimal interaction with its biological target.[1] This rigidity can also contribute to improved metabolic stability.[2]
In contrast, flexible linkers , such as those based on polyethylene (B3416737) glycol (PEG), offer a higher degree of conformational freedom. Boc-protected PEG linkers are widely used to enhance the solubility and pharmacokinetic properties of therapeutic molecules.[3] The choice between a rigid and a flexible linker is a key consideration in drug design and can profoundly impact the performance of the final molecule.
Comparative Analysis of Linker Performance
The selection of a linker can significantly impact the efficacy of a therapeutic agent. In the context of PROTACs, the linker's composition, length, and rigidity are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which ultimately dictates the efficiency of protein degradation.
PROTAC Efficacy: Degradation Potency (DC₅₀) and Maximum Degradation (Dₘₐₓ)
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC₅₀) and its maximum degradation level (Dₘₐₓ). A lower DC₅₀ value indicates higher potency, while a higher Dₘₐₓ value signifies greater degradation efficiency.
While direct head-to-head comparisons of PROTACs differing only in the specific this compound linker versus other linkers are not extensively documented in single studies, the available data allows for a comparative analysis of linker classes.
| Linker Type | Representative Linker Structure | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Rigid | Piperidine-based | Bruton's tyrosine kinase (BTK) | Cereblon (CRBN) | <10 | >90 | [4] |
| Rigid | Piperazine-based | Androgen Receptor (AR) | VHL | 1-10 | >95 | [2] |
| Flexible | PEG-based | BET Bromodomains | VHL | 10-50 | ~90 | [5] |
| Flexible | Alkyl Chain | PI3K/mTOR | VHL | 50-100 | ~85 | [3] |
Key Observations:
-
Rigid linkers , such as those incorporating piperidine or piperazine (B1678402) moieties, have been shown to contribute to highly potent PROTACs with low nanomolar DC₅₀ values.[2][4] The conformational restriction imposed by the rigid structure can lead to a more favorable pre-organization for ternary complex formation.
-
Flexible linkers , like PEG and alkyl chains, are also capable of inducing potent degradation.[3][5] Their flexibility can be advantageous in allowing the warhead and the E3 ligase ligand to adopt an optimal orientation for productive ternary complex formation. However, excessive flexibility can sometimes be detrimental.
Physicochemical Properties and Their Impact
The physicochemical properties of a linker, such as solubility and lipophilicity, directly influence the overall properties of the final molecule, including its cell permeability and bioavailability.
| Linker Type | Key Physicochemical Characteristics | Impact on Final Molecule |
| This compound | Rigid, relatively lipophilic | Can enhance metabolic stability. The piperidine nitrogen can be protonated, potentially improving solubility depending on the local chemical environment.[2][6] |
| Boc-PEG Linkers | Flexible, hydrophilic | Significantly improves aqueous solubility and can enhance cell permeability. May increase the hydrodynamic radius, which can affect pharmacokinetics.[3] |
| Boc-Alkyl Linkers | Flexible, lipophilic | Increases lipophilicity, which can improve membrane permeability but may decrease aqueous solubility. |
| Boc-Piperazine Linkers | Rigid, can be protonated | The basic nature of the piperazine ring can be leveraged to improve solubility.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of molecules incorporating these linkers.
Protocol 1: General Amide Bond Formation with this compound
This protocol describes a standard procedure for coupling a carboxylic acid to the primary amine of this compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the coupling agent, HATU (1.1 eq), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with a Boc-Protected Linker
This protocol outlines the incorporation of a Boc-protected linker onto a resin for SPPS.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acid
-
This compound or other Boc-protected linker with a carboxylic acid handle
-
Coupling agents (e.g., HBTU, DIC) and additives (e.g., HOBt)
-
DMF, DCM, Piperidine solution (20% in DMF)
-
TFA cleavage cocktail
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin using a suitable coupling agent.
-
Fmoc Deprotection: Remove the Fmoc group from the first amino acid.
-
Linker Coupling: Couple the Boc-protected linker (with a carboxylic acid) to the N-terminus of the resin-bound amino acid using standard coupling conditions.
-
Peptide Elongation: Continue the peptide chain elongation using standard Fmoc-SPPS cycles.
-
Boc Deprotection and Final Coupling: After completion of the peptide sequence, deprotect the Boc group on the linker using TFA/DCM and couple the final molecule (e.g., a small molecule drug).
-
Cleavage and Purification: Cleave the final conjugate from the resin using a TFA cocktail and purify by HPLC.
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC or vehicle control for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and a loading control, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the percentage of degradation.[5]
Conclusion
The choice of a Boc-protected linker is a critical parameter in the design of novel therapeutics. This compound offers the advantages of a rigid scaffold, potentially leading to enhanced metabolic stability and pre-organization for target binding. In contrast, flexible linkers like Boc-PEG are invaluable for improving solubility and pharmacokinetic profiles. The optimal linker choice is highly dependent on the specific application and the molecular context. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in their drug discovery and development endeavors. A systematic evaluation of different linker types is crucial for the rational design of potent and effective therapeutic agents.
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 1-Boc-4-(aminomethyl)piperidine: HPLC-UV vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-Boc-4-(aminomethyl)piperidine, a key building block in pharmaceutical synthesis, is critical for ensuring the quality and consistency of drug products. The two most prominent analytical techniques for this purpose, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offer distinct advantages and are suited for different analytical needs. This guide provides an objective comparison of these two methods, supported by typical experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific requirements.
Executive Summary: Method Performance at a Glance
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the ideal choice for trace-level quantification and analysis in complex matrices. In contrast, HPLC-UV, when coupled with a derivatization step to introduce a UV-active chromophore, provides a cost-effective and robust solution for routine analysis of higher concentration samples, such as in quality control of bulk materials.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of HPLC-UV (with derivatization) and LC-MS/MS for the analysis of small aliphatic amines, representative of this compound.
| Performance Metric | HPLC-UV (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.03 - 0.3 ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (Recovery %) | 90 - 110% | 95 - 105% |
| Selectivity | Moderate to Good | Excellent |
| Throughput | Moderate | High |
| Cost per Sample | Low | High |
| Instrumentation Cost | Moderate | High |
Principles of a Sound Analytical Approach
The selection between HPLC-UV and LC-MS/MS is fundamentally guided by the analytical requirements of the study. The following diagram illustrates the decision-making logic.
Experimental Protocols
Detailed methodologies for both HPLC-UV with pre-column derivatization and LC-MS/MS are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
HPLC-UV with Pre-Column Derivatization
Due to the lack of a significant UV chromophore in this compound, a pre-column derivatization step is necessary to enable sensitive UV detection. Dansyl chloride is a common derivatizing agent for primary amines.
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Sample Solution: Dissolve the sample in a compatible solvent.
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 200 µL of a borate (B1201080) buffer solution (pH 9.5).
-
Add 100 µL of dansyl chloride solution (e.g., 1 mg/mL in acetonitrile).
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
After incubation, add a small amount of a quenching reagent (e.g., sodium hydroxide (B78521) solution) to react with excess dansyl chloride.
-
Filter the derivatized solution through a 0.45 µm syringe filter before injection.
-
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm (or the absorbance maximum of the dansyl derivative).
LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and selectivity without the need for derivatization.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water/acetonitrile mixture).
-
Sample Solution: Dissolve the sample in the initial mobile phase composition.
-
Filtration: Filter the solution through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A fast gradient, for example, starting at 5% B and ramping up to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (Hypothetical):
-
Precursor Ion (Q1): m/z 215.2 (M+H)⁺
-
Product Ions (Q3): Fragmentation of the Boc group (e.g., loss of tert-butyl group, m/z 159.2) and cleavage of the piperidine (B6355638) ring would be monitored. Specific transitions would need to be optimized.
-
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both analytical techniques.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is contingent on the specific analytical objectives. For applications demanding high sensitivity and selectivity, such as the analysis of trace impurities or quantification in biological matrices, LC-MS/MS is the unequivocally superior method. However, for routine quality control of bulk drug substances and intermediates where analyte concentrations are relatively high, HPLC-UV with a pre-column derivatization step offers a reliable, robust, and cost-effective alternative. The detailed protocols and comparative data presented in this guide provide a solid foundation for methods development and selection, enabling researchers and drug development professionals to make informed decisions for their analytical challenges.
A Comparative Guide to Alternatives for 1-Boc-4-(aminomethyl)piperidine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the choice of building blocks is a critical determinant of efficiency, novelty, and the ultimate physiological properties of a drug candidate. 1-Boc-4-(aminomethyl)piperidine has long been a staple scaffold, prized for its utility in introducing a piperidine (B6355638) moiety with a primary amine for further functionalization. However, a range of viable alternatives offers distinct advantages in terms of stereochemistry, physicochemical properties, and biological activity. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to inform your selection process.
Key Alternatives and their Physicochemical Properties
The selection of a building block is often governed by its intrinsic properties which can influence solubility, reactivity, and pharmacokinetic profiles of the final compound. Below is a comparative summary of this compound and its alternatives.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (Predicted) | logP (Predicted) | Solubility | Key Features |
| This compound | 214.30[1] | 10.13 ± 0.29[2] | 1.59 | Soluble in chloroform (B151607) and methanol.[2][3] | The established standard, offering a primary amine for versatile derivatization. | |
| 1-Boc-3-(aminomethyl)piperidine | 214.30 | - | - | Liquid at room temperature. | Positional isomer offering a different spatial orientation of the aminomethyl group, potentially impacting receptor binding. Both racemic and chiral forms are available.[4] | |
| 4-(Aminomethyl)tetrahydro-2H-pyran | 115.17[5][6] | 10.01 ± 0.29[6] | -0.1[5] | Clear liquid.[6] | Oxygen-containing isostere of the piperidine ring, which can alter hydrogen bonding capacity and metabolic stability.[6] | |
| N-Boc-piperazine | 186.25[7] | 8.45 ± 0.10[7][8] | 1.09[8] | Soluble in ethyl acetate, methanol, and water.[7][8] | Provides a secondary amine for derivatization and is a common building block for kinase inhibitors and other therapeutics.[9] | |
| 4-Amino-1-Boc-piperidine | 200.28 | - | - | - | The amino group is directly attached to the piperidine ring, resulting in a secondary amine with different reactivity and structural properties compared to the aminomethyl analog. |
Note: Predicted pKa and logP values are provided from chemical databases and may differ from experimental values.
Performance in Amide Bond Formation: A Comparative Overview
A primary application of these building blocks is in the formation of amide bonds. The reactivity of the primary amine is a key performance indicator. While direct, side-by-side kinetic comparisons are not extensively published, the principles of organic chemistry suggest that the nucleophilicity of the primary amine in this compound and its alternatives will be broadly similar, with minor variations due to steric and electronic effects of the heterocyclic core. Primary amines are generally more reactive than secondary amines in acylation reactions due to lower steric hindrance and higher nucleophilicity.[10]
General Reactivity Trend for Acylation: Primary Amines > Secondary Amines
This implies that for standard amide coupling reactions, this compound, 1-Boc-3-(aminomethyl)piperidine, and 4-(aminomethyl)tetrahydropyran would be expected to exhibit higher reactivity compared to N-Boc-piperazine.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using Carbodiimide (B86325) Activators
This protocol is a standard method for forming an amide bond between a carboxylic acid and a primary amine building block.[11][12][13]
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine building block (e.g., this compound) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (2.0 eq)
Procedure:
-
Dissolve the carboxylic acid and HOBt in anhydrous DCM or DMF.
-
Add the amine building block to the solution.
-
Add the tertiary amine base to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the carbodiimide activator (DCC or DIC) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Acylation with an Acyl Chloride (Schotten-Baumann Conditions)
This method is suitable for the rapid formation of amides from acyl chlorides and amines.[3][14]
Materials:
-
Amine building block (e.g., 4-(aminomethyl)tetrahydropyran) (1.0 eq)
-
Acyl chloride (1.05 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Aqueous base (e.g., 2M NaOH) or a tertiary amine base (e.g., Pyridine or TEA) (2.0 eq)
Procedure:
-
Dissolve the amine building block in the chosen organic solvent.
-
Add the base to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude amide by recrystallization or column chromatography.
Visualizing the Alternatives and Their Applications
Structural Comparison of Alternatives
The following diagram illustrates the structural relationship between this compound and its key alternatives.
Caption: Structural relationships of key alternatives.
General Workflow for Amide Synthesis
The following diagram outlines a typical workflow for the synthesis of an amide using one of the discussed building blocks.
Caption: A typical amide synthesis workflow.
Application in GPCR Antagonist Synthesis
Piperidine and its analogs are common scaffolds in drugs targeting G-protein coupled receptors (GPCRs). For instance, piperidine-substituted oxadiazolones have been developed as antagonists for GPR55, a receptor implicated in neuropathic pain and cancer.[15] The following diagram illustrates a simplified GPCR signaling pathway that could be modulated by such antagonists.
Caption: GPCR signaling and antagonist action.
Conclusion
While this compound remains a valuable and widely used building block, a careful consideration of its alternatives can open new avenues in drug design. Positional isomers like 1-Boc-3-(aminomethyl)piperidine offer different spatial arrangements, while ring analogs such as 4-(aminomethyl)tetrahydropyran and N-Boc-piperazine can significantly alter physicochemical properties like polarity and hydrogen bonding potential. The choice of building block should be guided by the specific synthetic strategy and the desired properties of the final drug candidate. This guide provides the foundational data and protocols to enable a more informed and strategic selection of these critical synthetic intermediates.
References
- 1. 1-Boc-4-(アミノメチル)ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 144222-22-0 [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (S)-1-BOC-3-(Aminomethyl)piperidine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
- 7. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 8. 1-Boc-piperazine|lookchem [lookchem.com]
- 9. innospk.com [innospk.com]
- 10. benchchem.com [benchchem.com]
- 11. hepatochem.com [hepatochem.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 1-Boc-4-(aminomethyl)piperidine is a key building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a comparative overview of Gas Chromatography (GC) for determining the purity of this compound, alongside alternative analytical techniques, supported by experimental considerations.
Purity Analysis: A Comparative Overview
Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds.[1] For a compound like this compound, GC can be an effective method for purity assessment, often providing high resolution and sensitivity. However, due to the presence of a primary amine, derivatization may sometimes be employed to improve peak shape and thermal stability, though direct analysis is often feasible.
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy represent robust alternatives for purity determination. HPLC is particularly well-suited for non-volatile or thermally labile compounds, offering high precision without the need for derivatization.[1][2] NMR provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurities.
The selection of an analytical method often depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.
Data Summary: GC vs. Alternative Methods
The following table summarizes typical performance characteristics for the analysis of this compound and related compounds using different analytical techniques.
| Analytical Method | Typical Purity Values Reported | Key Advantages | Key Disadvantages |
| Gas Chromatography (GC) | >96% - 97%[3][4] | High resolution, sensitivity, and speed. | Potential for thermal degradation of the analyte; may require derivatization for polar amines to improve peak shape.[5] |
| High-Performance Liquid Chromatography (HPLC) | >99% (for hydrochloride salt)[6] | Suitable for non-volatile and thermally labile compounds; high precision and accuracy without derivatization.[1][2] | Can be more time-consuming and may require more complex mobile phases. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation and can be used for quantitative purity assessment.[7] | Provides detailed structural information; qNMR allows for purity determination without impurity standards. | Lower sensitivity compared to GC and HPLC; requires more expensive instrumentation. |
Experimental Protocols
Proposed Gas Chromatography (GC) Method
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 300 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 1 mL of a suitable solvent such as dichloromethane (B109758) or methanol.
High-Performance Liquid Chromatography (HPLC) Method
An example of an HPLC method used for the analysis of a related piperidine (B6355638) derivative is provided below.[9] This can serve as a basis for method development for this compound.
-
Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the initial mobile phase composition.
Visualizing the Analytical Workflow and Method Selection
To better illustrate the experimental process and the decision-making involved in selecting an appropriate analytical technique, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. usbio.net [usbio.net]
- 7. This compound(144222-22-0) 1H NMR [m.chemicalbook.com]
- 8. policija.si [policija.si]
- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Piperidine and Piperazine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The six-membered nitrogen-containing heterocycles, piperidine (B6355638) and piperazine (B1678402), are foundational scaffolds in the architecture of a vast array of pharmaceuticals and agrochemicals.[1][2][3] Their prevalence stems from their ability to confer favorable pharmacokinetic properties and provide a synthetically tractable framework for molecular elaboration.[2] While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces key differences in basicity, nucleophilicity, and overall reactivity. This guide provides an objective, data-driven comparison of their performance in common synthetic transformations to aid in the rational selection of these critical building blocks.
Physicochemical Properties: The Foundation of Reactivity
The difference in reactivity between piperidine and piperazine is fundamentally rooted in their distinct electronic and structural properties. Piperidine, a simple secondary amine, is more basic and generally more nucleophilic than piperazine.[1][4] The two nitrogen atoms in piperazine influence each other electronically; the second nitrogen acts as an electron-withdrawing group, reducing the basicity and nucleophilicity of the first. Piperazine possesses two basic centers, with its first pKa being significantly lower than that of piperidine.[5][6]
Table 1: Comparative Physicochemical Properties of Piperidine and Piperazine
| Property | Piperidine | Piperazine | Key Takeaway |
| Structure | Azacyclohexane | 1,4-Diazacyclohexane | Piperazine has a second nitrogen atom at the 4-position. |
| pKa of Conjugate Acid | ~11.1[7][8] | pKa1: ~9.73[5][6][9]pKa2: ~5.35[5][6][9] | Piperidine is a significantly stronger base than piperazine. |
| Mayr Nucleophilicity (N) | 18.13 (in water)[10][11] | Not explicitly found, but lower than piperidine | The higher basicity of piperidine correlates with higher nucleophilicity. |
| Key Reactive Sites | Single secondary amine | Two secondary amines | Piperazine offers two sites for functionalization, enabling its use as a linker. |
Comparative Reactivity in Key Synthetic Transformations
The differences in basicity and nucleophilicity directly translate to differing performance in common synthetic reactions such as N-acylation and N-alkylation.
N-Acylation
N-acylation is a fundamental reaction for forming amides. In this transformation, the nucleophilic nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acid chloride, anhydride).
-
Piperidine: Due to its higher basicity and nucleophilicity, piperidine reacts rapidly with a wide range of acylating agents. The reaction is typically straightforward, leading to the corresponding N-acylpiperidine in high yield.
-
Piperazine: The reactivity of piperazine in N-acylation is lower than that of piperidine. A key consideration is product distribution. Mono-acylation is generally favored, especially when using a 1:1 stoichiometry of piperazine to the acylating agent. Achieving di-acylation requires more forcing conditions, such as using an excess of the acylating agent and often a stronger base. The electron-withdrawing effect of the first acyl group further deactivates the second nitrogen, making the second acylation step more difficult.
N-Alkylation
N-alkylation involves the reaction of the amine with an alkyl halide or other alkylating agent. This reaction is also highly sensitive to the nucleophilicity of the amine.
-
Piperidine: Piperidine undergoes N-alkylation readily. However, its high reactivity can sometimes be challenging to control, with a risk of over-alkylation to form a quaternary ammonium (B1175870) salt, especially with an excess of a reactive alkylating agent like methyl iodide.[12]
-
Piperazine: Mono-alkylation of piperazine is the more common and easily controlled transformation.[13] Similar to N-acylation, the introduction of an alkyl group on one nitrogen reduces the reactivity of the second, making di-alkylation a more challenging subsequent step that requires harsher conditions. This differential reactivity is often exploited in multi-step syntheses to introduce different substituents at the N1 and N4 positions.
Mandatory Visualizations
The following diagrams illustrate the key factors influencing reactivity and a general workflow for comparing these two amines experimentally.
Caption: Factors influencing the reactivity of piperidine vs. piperazine.
Caption: General workflow for a competitive reactivity experiment.
Experimental Protocols
The following protocols describe generalized competitive experiments to quantitatively compare the reactivity of piperidine and piperazine.
Protocol 1: Competitive N-Acylation
This method determines the relative reactivity of piperidine and piperazine towards an acylating agent.[10]
Materials:
-
Piperidine
-
Piperazine
-
Benzoyl chloride
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Internal standard (e.g., dodecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution in anhydrous DCM containing piperidine (0.1 M), piperazine (0.1 M), and an internal standard (0.05 M).
-
To a flask containing 10 mL of this stock solution, add triethylamine (1.1 equivalents relative to the total amine content).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (0.5 equivalents relative to the total amine content) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to stir at 0 °C for 1 hour.
-
Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Analyze the resulting solution by GC-MS to determine the relative peak areas of N-benzoylpiperidine and 1-benzoylpiperazine, corrected against the internal standard. The ratio of these products indicates the relative reactivity.
Protocol 2: Competitive N-Alkylation
This protocol compares the nucleophilic strength of the two amines in an S_N2 reaction.
Materials:
-
Piperidine
-
Piperazine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Internal standard (e.g., dodecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution in anhydrous ACN containing piperidine (0.1 M), piperazine (0.1 M), and an internal standard (0.05 M).
-
To a flask containing 10 mL of this stock solution, add finely ground potassium carbonate (1.5 equivalents relative to the total amine content).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (0.5 equivalents relative to the total amine content) to the suspension.
-
Stir the reaction at room temperature and monitor its progress by taking aliquots over time.
-
For analysis, filter an aliquot to remove the K₂CO₃ and dilute with ACN.
-
Analyze the samples by GC-MS to determine the ratio of N-benzylpiperidine to 1-benzylpiperazine. Plotting the formation of each product over time will yield relative rate information.
Conclusion and Recommendations
The choice between piperidine and piperazine in a synthetic campaign is dictated by the specific goals of the synthesis.
-
Choose Piperidine for applications requiring a simple, highly reactive secondary amine for rapid and efficient single-site functionalization. Its strong basicity and high nucleophilicity make it ideal for reactions like N-acylation and N-alkylation where a single substitution is desired.
-
Choose Piperazine when a linker moiety or a scaffold with two points of diversity is needed.[2] Its differential reactivity allows for sequential, controlled functionalization of the two nitrogen atoms. While less reactive than piperidine, this attenuated reactivity can be an advantage, allowing for more controlled mono-functionalization before proceeding to modify the second nitrogen.
Ultimately, a thorough understanding of the fundamental differences in basicity and nucleophilicity between these two invaluable heterocyclic scaffolds enables researchers to make more informed and strategic decisions in the design and execution of complex molecular syntheses.
References
- 1. PIPERIDINE - Ataman Kimya [atamanchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. uregina.ca [uregina.ca]
- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 9. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 1-Boc-4-(aminomethyl)piperidine and its precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of 1-Boc-4-(aminomethyl)piperidine and its common precursors: 4-(aminomethyl)piperidine (B1205859) and piperidine-4-carboxamide (also known as isonipecotamide). This document is intended to serve as a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its precursors. This data is essential for confirming the structure and purity of these compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| This compound | 1.00-1.15 (m, 2H), 1.44 (s, 9H), 1.65-1.75 (m, 3H), 2.48 (t, J=6.4 Hz, 2H), 2.60-2.75 (m, 2H), 4.00-4.15 (m, 2H) |
| 4-(Aminomethyl)piperidine | 1.05-1.20 (m, 2H), 1.40-1.55 (m, 1H), 1.65-1.75 (m, 2H), 2.50-2.60 (m, 4H), 3.00-3.10 (m, 2H)[1] |
| Piperidine-4-carboxamide (Isonipecotamide) | 1.50-1.80 (m, 4H), 2.15-2.30 (m, 1H), 2.60-2.75 (m, 2H), 3.05-3.20 (m, 2H), 5.40 (br s, 1H, NH), 6.75 (br s, 1H, NH), 7.20 (br s, 1H, NH) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound | 28.5, 30.0, 39.0, 44.0, 47.0, 79.5, 155.0 |
| 4-(Aminomethyl)piperidine | 31.9, 40.5, 46.5, 48.9 |
| Piperidine-4-carboxamide (Isonipecotamide) | 29.0, 43.5, 46.0, 178.0 |
Table 3: IR Spectroscopic Data
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | 3360 (N-H stretch), 2925, 2855 (C-H stretch), 1685 (C=O stretch, Boc) |
| 4-(Aminomethyl)piperidine | 3360, 3280 (N-H stretch), 2930, 2850 (C-H stretch) |
| Piperidine-4-carboxamide (Isonipecotamide) | 3370, 3180 (N-H stretch), 2940 (C-H stretch), 1660 (C=O stretch, amide) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key m/z values |
| This compound | 214.30[2] | [M+H]⁺ = 215, [M-Boc+H]⁺ = 115 |
| 4-(Aminomethyl)piperidine | 114.19 | [M+H]⁺ = 115 |
| Piperidine-4-carboxamide (Isonipecotamide) | 128.17 | [M+H]⁺ = 129 |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data. The following are general protocols for the spectroscopic analysis of the title compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
-
Data Processing: Perform a background subtraction and, if necessary, an ATR correction.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Data Acquisition (Electrospray Ionization - ESI): Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant fragment ions.
Synthetic Pathway and Experimental Workflow
The synthesis of this compound can be achieved from its precursors through straightforward chemical transformations. The following diagrams illustrate the synthetic routes and a typical experimental workflow for spectroscopic analysis.
Caption: Synthetic routes to this compound.
Caption: Typical experimental workflow for spectroscopic analysis.
References
A Researcher's Guide to Purity Analysis and Lot-to-Lot Variability of Commercial 1-Boc-4-(aminomethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
1-Boc-4-(aminomethyl)piperidine is a versatile building block crucial in medicinal chemistry and pharmaceutical development, serving as a precursor in the synthesis of a variety of therapeutic agents.[1] Given its role in the development of complex molecules, the purity and consistency of this reagent are paramount. Undetected variability between different commercial lots can lead to inconsistent reaction yields, altered impurity profiles in subsequent steps, and ultimately, challenges in the reproducibility of research and manufacturing processes.[2][3]
This guide provides an objective comparison of analytical methodologies for assessing the purity of commercial this compound and managing lot-to-lot variability. It includes representative data and detailed experimental protocols to empower researchers to implement effective quality control measures.
Understanding and Quantifying Lot-to-Lot Variability
Lot-to-lot variability refers to the change in the analytical performance or purity profile of a reagent from one manufacturing batch to the next.[4] These variations can arise from multiple sources, including changes in raw materials, subtle adjustments in the manufacturing process, or different storage and transportation conditions.[4][5] For a critical building block like this compound, such variability can manifest as differences in assay purity, moisture content, or the profile of minor impurities.
To illustrate this, the table below presents hypothetical data for three different lots of this compound from three commercial vendors. This data reflects typical specifications and demonstrates how key parameters can vary within acceptable, yet potentially impactful, ranges.
Table 1: Representative Comparison of Hypothetical Commercial Lots
| Parameter | Vendor A (Lot #A112) | Vendor B (Lot #B456) | Vendor C (Lot #C789) | Typical Specification |
| Appearance | Colorless Liquid | Colorless to Light Yellow Liquid | Colorless Liquid | Colorless to Light Yellow Liquid |
| Purity (by HPLC, Area %) | 99.2% | 98.6% | 99.5% | ≥ 98.0%[1][6] |
| Impurity 1 (Unreacted Amine) | 0.25% | 0.45% | 0.15% | Not specified |
| Impurity 2 (Di-Boc Adduct) | 0.18% | 0.30% | 0.10% | Not specified |
| Water Content (Karl Fischer) | 0.15% | 0.40% | 0.10% | ≤ 1.0%[6] |
| Residual Solvents (GC) | < 0.1% | < 0.1% | < 0.1% | Varies by solvent |
Note: Data is for illustrative purposes only and does not represent actual analysis of specific commercial products.
Analytical Methods & Experimental Protocols
A multi-faceted analytical approach is recommended for the comprehensive assessment of this compound. The primary techniques include High-Performance Liquid Chromatography (HPLC) for purity assay, Gas Chromatography (GC) for volatile impurities, and Nuclear Magnetic Resonance (NMR) for structural confirmation.[7][8]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-Phase HPLC (RP-HPLC) is the principal method for determining the purity and quantifying non-volatile impurities in this compound.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[9]
-
Gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)
-
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) for Residual Solvents
GC with a Flame Ionization Detector (GC-FID) is ideal for detecting and quantifying volatile impurities, such as residual solvents from the synthesis and purification processes (e.g., ethyl acetate, hexanes, THF).
Experimental Protocol:
-
Instrumentation: GC system with a headspace autosampler and FID.
-
Column: DB-624 or similar (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: 40°C (hold 5 min), then ramp to 240°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Sample Preparation: Dissolve a known amount of the material in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
¹H NMR spectroscopy confirms the chemical structure of the compound and can be used to identify and, with an internal standard (qNMR), quantify major impurities. The spectrum should be consistent with the expected structure of this compound.[10]
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent. Acquire a standard ¹H spectrum.
-
Expected ¹H NMR Peaks (CDCl₃, approximate): δ 4.05 (br s, 2H), 2.65 (t, 2H), 2.50 (d, 2H), 1.70 (d, 2H), 1.45 (s, 9H), 1.25 (br s, 2H, NH₂), 1.10 (m, 3H). (Note: Peak positions can vary slightly based on solvent and concentration).
Visualized Workflows
Effective quality control relies on standardized procedures. The following diagrams illustrate a logical workflow for assessing an incoming chemical lot and a decision-making framework for selecting the appropriate analytical method.
Caption: Workflow for incoming quality control of a new reagent lot.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The quality of this compound directly influences the success of synthetic chemistry projects in research and drug development. Commercial suppliers provide materials to a certain specification, but inherent lot-to-lot variability necessitates that laboratories perform their own verification.[2][3][11] Implementing a robust quality control process using a combination of HPLC, GC, and NMR analysis ensures that the material meets the standards required for reproducible and reliable scientific outcomes. By establishing clear acceptance criteria and consistently evaluating incoming materials, researchers can mitigate risks associated with reagent inconsistency.
References
- 1. chemimpex.com [chemimpex.com]
- 2. clpmag.com [clpmag.com]
- 3. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. a.storyblok.com [a.storyblok.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound(144222-22-0) 1H NMR spectrum [chemicalbook.com]
- 11. mlo-online.com [mlo-online.com]
Safety Operating Guide
Personal protective equipment for handling 1-Boc-4-(aminomethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 1-Boc-4-(aminomethyl)piperidine (CAS No. 144222-22-0). Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks. This chemical is classified as hazardous and can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3]
Immediate Safety and Hazard Summary
Proper personal protective equipment (PPE) is the first line of defense against the hazards associated with this compound. The following table summarizes the mandatory PPE and key safety considerations.
| Hazard | Required PPE | Key Considerations |
| Skin Corrosion/Irritation | Chemical-resistant gloves (Nitrile or Neoprene recommended), lab coat, and closed-toe shoes.[4][5] | Standard disposable gloves may not offer sufficient protection; consider double-gloving for enhanced safety.[6] Ensure complete body coverage. |
| Serious Eye Damage/Irritation | Chemical splash goggles and a face shield.[4][5] | A face shield must be worn in conjunction with goggles to provide full facial protection from splashes.[5] |
| Respiratory Irritation | Use only in a well-ventilated area or under a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1][6] | Avoid inhaling vapors, mists, or sprays.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Always work within a certified chemical fume hood to minimize inhalation exposure.[1][7]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][2]
-
Avoid contact with strong oxidizing agents and strong acids.[1]
2. Handling the Chemical:
-
Wear all required PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not breathe in mist, vapors, or spray.[1]
-
Use spark-proof tools and avoid sources of ignition.[3]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Waste: Dispose of this chemical as hazardous waste through an approved waste disposal plant.[1] Do not empty into drains.[1][7]
-
Contaminated Materials: Any materials contaminated with this chemical, such as absorbents, gloves, and lab coats, should be collected in a sealed, labeled container and disposed of as hazardous waste.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. echemi.com [echemi.com]
- 4. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
